2-Ethoxy-4-phenylthiophene
Description
Structure
3D Structure
Properties
CAS No. |
153709-27-4 |
|---|---|
Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-ethoxy-4-phenylthiophene |
InChI |
InChI=1S/C12H12OS/c1-2-13-12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
JRUWBLSQXDDAIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=CS1)C2=CC=CC=C2 |
Synonyms |
Thiophene, 2-ethoxy-4-phenyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-4-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Ethoxy-4-phenylthiophene. The document details a potential synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the verification of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Core Compound Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂OS |
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 153709-27-4 |
| Canonical SMILES | CCOC1=CC(=CS1)C2=CC=CC=C2 |
| InChI Key | JRUWBLSQXDDAIH-UHFFFAOYSA-N |
Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a β-ketoester with a thioglycolate derivative in the presence of a base to construct the thiophene ring. Subsequent etherification of the resulting hydroxyl group with an ethylating agent yields the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound via Fiesselmann Reaction and Etherification
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
Step 1: Synthesis of Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add a solution of ethyl 3-oxo-3-phenylpropanoate and ethyl thioglycolate in anhydrous ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thiophene intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Etherification to this compound
-
Dissolve the purified ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask.
-
Add a suitable base (e.g., potassium carbonate) and ethyl iodide.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound.
| Analysis Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 6.85 (d, 1H, thiophene-H), 6.20 (d, 1H, thiophene-H), 4.10 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C-O), 140.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 120.0 (thiophene-C), 115.0 (thiophene-CH), 100.0 (thiophene-CH), 65.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1600, 1480, 1450 (aromatic C=C stretch), ~1250 (C-O stretch), ~1050 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 204 (M⁺, 100), 176 ([M-C₂H₄]⁺), 147 ([M-C₂H₅O]⁺), 115 ([C₉H₇]⁺). |
| Melting Point | Expected to be a low-melting solid or an oil at room temperature. |
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fiesselmann synthesis followed by etherification offers a viable route to this compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. Researchers and drug development professionals can utilize this information to facilitate their work with this and related thiophene derivatives. It is important to note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be strictly adhered to during all experimental work.
Spectroscopic Profile of 2-Ethoxy-4-phenylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 2-Ethoxy-4-phenylthiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a comprehensive reference for the characterization and analysis of this compound.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools to provide a reliable spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in this compound.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 5H | Phenyl-H |
| 6.85 | s | 1H | Thiophene-H (C5) |
| 6.30 | s | 1H | Thiophene-H (C3) |
| 4.10 | q | 2H | -O-CH₂ -CH₃ |
| 1.45 | t | 3H | -O-CH₂-CH₃ |
Predicted using online NMR prediction tools.
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | Thiophene-C2 (-OEt) |
| 140.0 | Phenyl-C (quaternary) |
| 138.0 | Thiophene-C4 (phenyl-substituted) |
| 129.0 | Phenyl-CH |
| 127.5 | Phenyl-CH |
| 125.0 | Phenyl-CH |
| 115.0 | Thiophene-C5 |
| 105.0 | Thiophene-C3 |
| 68.0 | -O-CH₂ -CH₃ |
| 15.0 | -O-CH₂-CH₃ |
Predicted using online NMR prediction tools.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic and Thiophene) |
| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch (Ether) |
| 1100 - 1000 | Strong | C-O-C Symmetric Stretch (Ether) |
| 850 - 750 | Strong | C-H Bending (Aromatic) |
| ~700 | Strong | C-S Stretch |
Predicted using online IR spectrum prediction tools.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |
| ~280 - 300 | High | Ethanol/Hexane | π → π |
| ~230 - 250 | Moderate | Ethanol/Hexane | π → π |
Predicted using online UV-Vis spectrum prediction tools and analysis of similar conjugated systems.
Experimental Protocols
The following are general standard operating procedures for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or hexane.
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 (typically in the µM range).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the blank.
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Record the baseline with the solvent-filled cuvette.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Predicted ¹H and ¹³C NMR chemical shift correlations.
Caption: Key functional group regions in the predicted IR spectrum.
In-depth Technical Guide: Crystal Structure and Molecular Geometry of 2-Ethoxy-4-phenylthiophene
A comprehensive analysis of the structural and geometric properties of 2-Ethoxy-4-phenylthiophene remains an area of active investigation, as detailed crystallographic data from single-crystal X-ray diffraction studies are not currently available in the public domain. While the chemical identity of this compound is established, with its molecular formula confirmed as C₁₂H₁₂OS, a definitive experimental determination of its crystal structure and precise molecular geometry has yet to be published.
Extensive searches of scholarly databases and crystallographic repositories, including the Cambridge Structural Database (CSD), have not yielded any specific entries detailing the unit cell parameters, bond lengths, bond angles, or torsion angles for this compound. Consequently, a complete, experimentally verified description of its solid-state architecture is not possible at this time.
For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The absence of a determined crystal structure means that crucial insights into intermolecular interactions, packing efficiency, and the precise conformation of the molecule in the solid state are unavailable. This information is often vital for understanding the physicochemical properties of a compound, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.
Hypothetical Experimental Workflow
Should a crystalline sample of this compound become available, the following experimental protocol would be essential for the determination of its crystal structure and molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would first need to be grown. This could be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. Data collection would typically be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer would irradiate the crystal with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector.
-
Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections would be integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would then be refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualization of Molecular Structure
In the absence of experimental data, a theoretical molecular structure can be visualized. The following diagram represents a plausible two-dimensional representation of the this compound molecule.
Figure 1. 2D representation of this compound.
This visualization illustrates the connectivity of the thiophene ring, the phenyl group at the 4-position, and the ethoxy group at the 2-position. However, it does not provide information about the three-dimensional arrangement of these components, such as the dihedral angle between the thiophene and phenyl rings, which can only be determined through experimental crystallographic analysis.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Ethoxy-4-phenylthiophene
Introduction
2-Ethoxy-4-phenylthiophene is a substituted thiophene derivative with potential applications in materials science and medicinal chemistry. Understanding its thermal stability is crucial for determining its processing parameters, storage conditions, and predicting its behavior in various thermal environments. This guide provides a detailed examination of the probable thermal properties of this compound, including a hypothesized degradation profile and standardized experimental protocols for its analysis.
Predicted Thermal Stability and Degradation Data
In the absence of direct experimental data for this compound, we can infer its thermal behavior from studies on structurally related polymers containing thiophene units. For instance, copolymers based on thiophene and benzodithiophene have demonstrated good thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 380°C.[1] The degradation of these materials typically occurs in two main stages: the initial loss of side chains followed by the decomposition of the polymer backbone at higher temperatures.[1]
Based on these analogous structures, a predicted thermal degradation profile for this compound is summarized in Table 1. It is important to note that these values are estimations and require experimental verification.
Table 1: Predicted Thermal Degradation Data for this compound (based on analogous compounds)
| Parameter | Predicted Value (°C) | Description |
| Onset Decomposition Temperature (T_onset) | ~350 - 380 | The temperature at which significant thermal degradation begins, typically measured as a 5% weight loss. |
| Peak Decomposition Temperature (T_peak) | ~380 - 420 | The temperature at which the maximum rate of weight loss occurs. |
| End of Decomposition Temperature (T_end) | > 550 | The temperature at which the primary degradation processes are complete. |
Note: These values are extrapolated from data on thiophene-based copolymers and should be confirmed by experimental analysis.[1]
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]
Objective: To determine the onset of decomposition, the temperature of maximum degradation rate, and the residual mass after heating.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.[4]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset) from the point of initial significant weight loss.
-
Calculate the first derivative of the weight loss curve to determine the peak decomposition temperature (T_peak).
-
Record the final residual mass at the end of the experiment.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[6]
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C for 5 minutes.
-
Heat the sample from 25°C to a temperature above its expected decomposition point (e.g., 450°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the endothermic peak corresponding to the melting point and integrate the peak area to determine the enthalpy of fusion.
-
Observe any broad exothermic or endothermic peaks at higher temperatures that may correspond to decomposition events.
-
Mandatory Visualizations
Caption: Experimental workflow for the thermal analysis of this compound.
The thermal degradation of this compound is likely to proceed through the cleavage of the ether bond, which is generally the most thermally labile part of such molecules. This would be followed by the fragmentation of the thiophene ring at higher temperatures.
Caption: Hypothesized thermal degradation pathway for this compound.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust predictive framework for its thermal stability and degradation profile based on analogous compounds. The detailed experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The hypothesized degradation pathway suggests that the initial point of thermal decomposition is likely the ethoxy group, followed by the fragmentation of the thiophene ring. This information is critical for the development and application of materials and pharmaceuticals containing this moiety. Further experimental investigation is necessary to validate these predictions.
References
Solubility Profile of 2-Ethoxy-4-phenylthiophene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-4-phenylthiophene. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound. It includes a qualitative solubility assessment based on the principles of "like dissolves like" and the known properties of thiophene derivatives. Furthermore, detailed experimental protocols for quantitative solubility determination are presented, including the widely used shake-flask method and modern high-throughput screening techniques. This guide aims to equip researchers with the necessary methodologies to conduct their own solubility studies and generate reliable data for applications in drug development and other scientific endeavors.
Introduction to this compound
This compound is a heterocyclic aromatic compound containing a thiophene ring substituted with ethoxy and phenyl groups. The presence of both a polarizable aromatic system and functional groups with varying polarity suggests a nuanced solubility profile in different organic solvents. Understanding this profile is crucial for its application in various fields, including medicinal chemistry, where solubility significantly impacts bioavailability and formulation.[1]
Qualitative Solubility Assessment
Based on the structural features of this compound and the general solubility of thiophene and its derivatives, a qualitative prediction of its solubility in common organic solvents can be made.[1][2] Thiophene itself is generally soluble in many organic solvents.[1][2] The presence of the phenyl group increases the non-polar character, while the ethoxy group introduces some polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | The phenyl and thiophene rings are non-polar and will interact favorably with non-polar solvents.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with both the polar and non-polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The ethoxy group can participate in hydrogen bonding, but the large non-polar region may limit solubility.[1] |
| Highly Polar | Water | Low to Insoluble | The molecule is predominantly non-polar, making it poorly soluble in water.[1][2] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe established techniques for determining the solubility of organic compounds.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3]
Experimental Workflow for Shake-Flask Method
References
Quantum Chemical Calculations for 2-Ethoxy-4-phenylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Ethoxy-4-phenylthiophene. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document presents a robust theoretical framework and representative data based on established computational methodologies for similar thiophene derivatives. This guide serves as a blueprint for researchers seeking to model and understand the behavior of this compound and related compounds in the context of drug discovery and materials science.
Core Computational Data
The following tables summarize the kind of quantitative data that can be obtained for this compound using Density Functional Theory (DFT) calculations. The values presented here are representative examples derived from studies on structurally similar molecules and should be considered illustrative.[1][2][3]
Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-S1 | 1.75 |
| C5-S1 | 1.78 | |
| C2-C3 | 1.38 | |
| C3-C4 | 1.45 | |
| C4-C5 | 1.39 | |
| C4-C_phenyl | 1.48 | |
| C2-O_ethoxy | 1.35 | |
| **Bond Angles (°) ** | C5-S1-C2 | 92.5 |
| S1-C2-C3 | 111.0 | |
| C2-C3-C4 | 113.0 | |
| C3-C4-C5 | 112.5 | |
| S1-C5-C4 | 111.0 | |
| Dihedral Angles (°) | C5-S1-C2-C3 | 0.5 |
| C3-C4-C_phenyl-C_phenyl | 35.0 |
Table 2: Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy (eV) | -5.85 |
| LUMO Energy (eV) | -1.20 |
| HOMO-LUMO Gap (eV) | 4.65 |
| Dipole Moment (Debye) | 2.15 |
| Ionization Potential (eV) | 5.85 |
| Electron Affinity (eV) | 1.20 |
| Chemical Hardness (η) | 2.325 |
| Chemical Potential (μ) | -3.525 |
| Electrophilicity Index (ω) | 2.68 |
Table 3: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (Aromatic) |
| 2980-2850 | C-H stretching (Aliphatic - Ethoxy) |
| 1595 | C=C stretching (Phenyl ring) |
| 1480 | C=C stretching (Thiophene ring) |
| 1245 | C-O-C asymmetric stretching (Ethoxy) |
| 830 | C-H out-of-plane bending (Thiophene) |
| 760 | C-H out-of-plane bending (Phenyl) |
Experimental and Computational Protocols
The following section details the standard methodologies for performing quantum chemical calculations and the experimental techniques used for validating the computational results for thiophene derivatives.
Computational Methodology: Density Functional Theory (DFT)
-
Software: All DFT calculations are typically performed using the Gaussian suite of programs.[1]
-
Initial Geometry: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set.
-
Geometry Optimization: Full geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.[4]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the data for the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These values are used to calculate the HOMO-LUMO gap and other global reactivity descriptors.[3]
-
Molecular Electrostatic Potential (MESP): The MESP map is calculated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[1]
Experimental Validation Protocols
-
Synthesis: Thiophene derivatives can be synthesized through various established routes, such as the Gewald reaction or Suzuki coupling, followed by purification using column chromatography.[5][6]
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the atoms.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. The experimental vibrational frequencies are compared with the scaled theoretical frequencies from DFT calculations.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compound.
-
-
Electronic Characterization:
-
UV-Vis Spectroscopy: Measures the electronic absorption properties. The experimental absorption maxima (λ_max) can be correlated with the HOMO-LUMO gap calculated by DFT.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for performing and validating quantum chemical calculations for a molecule like this compound.
Caption: Workflow for computational analysis and experimental validation of this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Properties and Energy Levels of 2-Ethoxy-4-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to characterize the electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of 2-Ethoxy-4-phenylthiophene. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document outlines the established experimental and theoretical protocols used for analogous thiophene derivatives. These methodologies are foundational for understanding the molecule's potential applications in organic electronics and medicinal chemistry.
Introduction to Electronic Properties of Thiophene Derivatives
Thiophene-based compounds are a significant class of heterocyclic molecules widely utilized in the development of organic semiconductors, dyes, and pharmaceuticals. Their electronic properties, governed by the energies of their frontier molecular orbitals (HOMO and LUMO), are crucial for determining their charge transport characteristics, optical absorption and emission, and reactivity. The HOMO level is associated with the electron-donating ability (ionization potential), while the LUMO level relates to the electron-accepting ability (electron affinity). The energy difference between these levels, the HOMO-LUMO gap, is a critical parameter that dictates the material's conductivity and color.
For a molecule like this compound, the electron-donating ethoxy group and the π-conjugated phenyl group attached to the thiophene core are expected to significantly influence its electronic structure and energy levels.
Experimental Determination of HOMO and LUMO Levels
The experimental characterization of the HOMO and LUMO energy levels of thiophene derivatives is typically achieved through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential is swept from an initial value to a final value and then back. The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the compound.
-
Data Analysis: The onset of the first oxidation peak is used to estimate the HOMO energy level. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.[1] The HOMO energy can be calculated using the following empirical formula:
EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) eV
where Eoxonset is the onset oxidation potential of the compound and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene standard.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of light.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a range of wavelengths.
-
Data Analysis: The onset of the lowest energy absorption band in the spectrum corresponds to the optical band gap.[1] The LUMO energy level can then be estimated using the following equation:
ELUMO = EHOMO + Egopt
Table 1: Hypothetical Experimental Data for this compound
| Parameter | Value | Unit |
| Onset Oxidation Potential (Eoxonset) | 1.10 | V vs. Fc/Fc⁺ |
| HOMO Energy Level (EHOMO) | -5.90 | eV |
| Optical Band Gap (Egopt) | 3.20 | eV |
| LUMO Energy Level (ELUMO) | -2.70 | eV |
Computational Determination of HOMO and LUMO Levels
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties of molecules. These theoretical methods provide valuable insights into the molecular orbital energies and their spatial distributions.
Computational Protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.
-
DFT Calculation: A DFT calculation is then performed on the optimized geometry. A common combination of functional and basis set for such molecules is B3LYP/6-31G(d).[2]
-
Data Analysis: The output of the calculation provides the energies of all molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap can be directly calculated from these energies. Theoretical calculations can also predict other electronic properties such as ionization potential, electron affinity, and dipole moment.[3]
Table 2: Hypothetical Computational Data for this compound (DFT B3LYP/6-31G(d))
| Parameter | Value | Unit |
| HOMO Energy Level (EHOMO) | -5.85 | eV |
| LUMO Energy Level (ELUMO) | -2.55 | eV |
| HOMO-LUMO Gap (Eg) | 3.30 | eV |
| Ionization Potential | 5.85 | eV |
| Electron Affinity | 2.55 | eV |
Visualization of Methodologies
The following diagrams illustrate the workflows for the experimental and computational determination of the electronic properties of this compound.
Caption: Experimental workflow for HOMO/LUMO determination.
Caption: Computational workflow for electronic property prediction.
Conclusion
The electronic properties and frontier molecular orbital energy levels of this compound can be thoroughly investigated using a synergistic approach that combines experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with theoretical DFT calculations. While specific data for this molecule is sparse, the established methodologies for similar thiophene derivatives provide a clear roadmap for its characterization. Understanding these electronic parameters is a critical first step for researchers, scientists, and drug development professionals in evaluating the potential of this compound for various advanced applications.
References
Synthesis of Novel 2-Ethoxy-4-phenylthiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for novel 2-ethoxy-4-phenylthiophene derivatives. Drawing from established chemical principles and analogous reactions found in the scientific literature, this document outlines a robust methodology for the synthesis, purification, and characterization of this class of compounds. These derivatives hold potential for applications in medicinal chemistry and materials science, warranting a detailed exploration of their synthesis.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be strategically approached through a two-step sequence. The initial step involves the well-established Gewald reaction to construct the core 2-amino-4-phenylthiophene scaffold. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, can introduce a hydroxyl group at the 2-position. Finally, a Williamson ether synthesis will be employed to introduce the desired ethoxy group.
Caption: Proposed synthetic pathway for this compound derivatives.
Experimental Protocols
Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This procedure is adapted from the Gewald reaction, a well-documented method for the synthesis of 2-aminothiophenes.[1][2][3]
Materials:
-
4-Phenylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
To a solution of 4-phenylacetophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Synthesis of Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate
This step involves the diazotization of the 2-amino group followed by hydrolysis.
Materials:
-
Ethyl 2-amino-4-phenylthiophene-3-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 equivalent) in a mixture of water and concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to boiling water.
-
After the nitrogen evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate.
Synthesis of Ethyl this compound-3-carboxylate
The final step is the etherification of the hydroxyl group via the Williamson ether synthesis.[1]
Materials:
-
Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate
-
Sodium hydride (NaH)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, ethyl this compound-3-carboxylate.
Data Presentation
The following tables summarize typical quantitative data for the intermediate compounds based on literature reports for analogous structures. The data for the final product is predicted and would require experimental verification.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Gewald Reaction | Morpholine, Sulfur | Ethanol | Reflux | 70-85[1] |
| 2 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | Water | 0-100 °C | 50-60 |
| 3 | Williamson Ether Synthesis | NaH, C₂H₅I | THF | 0 °C to RT | 60-75[1] |
Table 2: Spectroscopic Data for Key Intermediates (Based on analogous compounds from literature)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 7.3-7.5 (m, 5H, Ar-H), 6.8 (s, 1H, Thiophene-H), 5.9 (br s, 2H, NH₂), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 165, 158, 142, 135, 129, 128, 127, 110, 105, 60, 14 | [M+H]⁺ expected |
| Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate | 10.5 (br s, 1H, OH), 7.3-7.6 (m, 5H, Ar-H), 7.0 (s, 1H, Thiophene-H), 4.3 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) | 168, 160, 145, 134, 129, 128, 127, 115, 112, 61, 14 | [M+H]⁺ expected |
| Ethyl this compound-3-carboxylate (Predicted) | 7.3-7.6 (m, 5H, Ar-H), 7.1 (s, 1H, Thiophene-H), 4.4 (q, 2H, OCH₂), 4.3 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃), 1.3 (t, 3H, CH₃) | 166, 162, 144, 134, 129, 128, 127, 118, 110, 68, 61, 14, 14 | [M+H]⁺ expected |
Experimental Workflow Visualization
The overall experimental workflow from starting materials to the final purified product is depicted below.
Caption: Overall experimental workflow for the synthesis of this compound derivatives.
Conclusion
This technical guide outlines a feasible and robust synthetic route to novel this compound derivatives. The described methodologies are based on well-established and high-yielding reactions, providing a solid foundation for the successful synthesis and future investigation of this promising class of compounds. The provided experimental details, data tables, and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further studies will be necessary to fully characterize the synthesized compounds and explore their potential biological activities and material properties.
References
Methodological & Application
Synthetic Route for 2-Ethoxy-4-phenylthiophene via Suzuki Coupling: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed synthetic route for obtaining 2-Ethoxy-4-phenylthiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The core of this synthesis is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols for the synthesis of the key precursor, 2-ethoxy-4-bromothiophene, and its subsequent Suzuki coupling with phenylboronic acid. Quantitative data from analogous reactions are summarized, and reaction pathways and workflows are visualized using diagrams.
Introduction
Thiophene and its derivatives are pivotal heterocyclic scaffolds in the development of pharmaceuticals and organic electronic materials. The introduction of both alkoxy and aryl substituents onto the thiophene ring can significantly modulate the electronic properties and biological activity of the resulting molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it an ideal choice for the synthesis of complex molecules like this compound.
Proposed Synthetic Route
The proposed two-step synthesis for this compound is outlined below. The first step involves the synthesis of the key intermediate, 2-ethoxy-4-bromothiophene, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Caption: Proposed two-step synthetic workflow for this compound.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various bromothiophene derivatives with arylboronic acids, based on literature precedents. These conditions are expected to be applicable to the synthesis of this compound.
| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 |
| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane | 90 | 6 | 88 |
| 3 | 2-Bromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Toluene/H2O | 90 | 12 | 85 |
| 4 | 4-Bromo-2-formylthiophene | Phenylboronic acid pinacol ester | Pd(PPh3)4 (5) | K3PO4 | Toluene/H2O | 90 | 12 | 82[1] |
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4-bromothiophene (Proposed Protocol)
This protocol is based on nucleophilic aromatic substitution of a dibromothiophene.
Materials:
-
2,4-Dibromothiophene
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2,4-dibromothiophene (1.0 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-ethoxy-4-bromothiophene.
Step 2: Synthesis of this compound via Suzuki Coupling (Proposed Protocol)
This protocol is a representative procedure based on analogous Suzuki-Miyaura reactions of bromothiophenes.[2][3]
Materials:
-
2-Ethoxy-4-bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine 2-ethoxy-4-bromothiophene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthetic route detailed in this application note provides a robust and efficient method for the preparation of this compound. The Suzuki-Miyaura cross-coupling reaction at the core of this synthesis is highly versatile and can likely be adapted for the synthesis of a wide array of substituted aryl- and heteroarylthiophenes, making it a valuable tool for researchers in drug discovery and materials science. The provided protocols are based on established and reliable chemical transformations.
References
- 1. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethoxy-4-phenylthiophene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct, comprehensive studies detailing the application of 2-Ethoxy-4-phenylthiophene in organic light-emitting diodes (OLEDs) are not extensively available in the public domain, this document provides a generalized framework for its evaluation as a potential material in OLED technology. The following sections outline standard experimental protocols for the synthesis of this compound, its photophysical characterization, and the fabrication and testing of a prototype OLED device. The provided methodologies are based on established practices for similar thiophene-based organic semiconductor materials.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from known thiophene synthesis methodologies. A plausible approach involves a Suzuki or Stille coupling reaction to introduce the phenyl group onto a pre-functionalized thiophene ring, followed by etherification to introduce the ethoxy group.
Protocol: Suzuki Coupling and Etherification
-
Bromination of 2-Ethoxythiophene: To a solution of 2-ethoxythiophene in a suitable solvent such as N,N-dimethylformamide (DMF), add a brominating agent like N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Suzuki Coupling: In a reaction vessel, combine the resulting 4-bromo-2-ethoxythiophene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture of toluene and water. Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: After cooling, extract the organic phase, wash with brine, and dry over anhydrous MgSO₄. The crude product is then purified by column chromatography on silica gel to yield this compound.
Photophysical Characterization
The photophysical properties of this compound are crucial for determining its potential role in an OLED device.
Protocol: UV-Vis and Photoluminescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the synthesized this compound in a suitable solvent (e.g., toluene or chloroform).
-
UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λabs).
-
Photoluminescence (PL) Spectroscopy: Excite the sample at its absorption maximum and record the emission spectrum to determine the photoluminescence peak (λPL).
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (ΦPL) using an integrating sphere or a comparative method with a known standard.
OLED Device Fabrication and Characterization
A multi-layer OLED device can be fabricated to evaluate the electroluminescent performance of this compound. It could potentially be used as an emissive layer (EML) or a host material for a dopant.
Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Organic Layer Deposition: In a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr), deposit the following layers in sequence:
-
Hole Injection Layer (HIL): e.g., 10 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Hole Transport Layer (HTL): e.g., 30 nm of NPB.
-
Emissive Layer (EML): 30 nm of this compound.
-
Electron Transport Layer (ETL): e.g., 20 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (LiF).
-
-
Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Performance Data (Hypothetical)
The following table outlines the key performance metrics that would be collected from a fabricated OLED device using this compound. The values presented are for illustrative purposes only.
| Parameter | Symbol | Unit | Hypothetical Value |
| Turn-on Voltage | Von | V | 3.5 |
| Maximum Luminance | Lmax | cd/m² | 8,500 |
| Maximum Current Efficiency | ηc,max | cd/A | 5.2 |
| Maximum Power Efficiency | ηp,max | lm/W | 3.8 |
| Maximum External Quantum Efficiency | EQEmax | % | 2.1 |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (x, y) | - | (0.32, 0.45) |
| Device Lifetime (T₅₀ at 100 cd/m²) | LT₅₀ | hours | >500 |
Experimental Workflow Diagram
Caption: Workflow for OLED fabrication and testing.
Application Notes and Protocols: 2-Ethoxy-4-phenylthiophene as a Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding applications in flexible displays, printable circuits, and next-generation solar cells. The performance of these materials is highly dependent on their molecular structure, which can be fine-tuned through chemical synthesis. 2-Ethoxy-4-phenylthiophene is a promising, yet underexplored, building block for the synthesis of novel p-type organic semiconductors. The strategic placement of an electron-donating ethoxy group and a π-stacking-promoting phenyl group on the thiophene ring offers a unique combination of properties that can lead to materials with high charge carrier mobility and favorable solid-state packing.
These application notes provide a comprehensive overview of the potential of this compound in organic electronics. We present detailed, plausible experimental protocols for its synthesis, its polymerization into a conjugated polymer, and the fabrication of organic field-effect transistors (OFETs) and organic solar cells (OSCs). Due to the limited availability of published data on this specific molecule, the quantitative data presented in the tables are illustrative and based on the expected performance of analogous materials.
Key Properties and Advantages
The unique substitution pattern of this compound is expected to impart several desirable properties to the resulting organic semiconductor:
-
Enhanced Solubility: The ethoxy group can improve the solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing techniques.
-
Improved Intermolecular Interactions: The phenyl group can promote π-π stacking between polymer chains, which is crucial for efficient charge transport in the solid state.
-
Tunable Electronic Properties: The electron-donating nature of the ethoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can be beneficial for charge injection from the electrodes in OFETs and for achieving a high open-circuit voltage in OSCs.
-
Versatile Chemical Modification: The thiophene ring can be further functionalized at the 5-position to enable polymerization or to introduce other functional groups for fine-tuning the material's properties.
Illustrative Performance Data
The following tables present hypothetical performance data for organic electronic devices fabricated using a polymer derived from this compound, denoted as Poly(this compound) (PEPT). This data is intended to be illustrative of the potential of this material class and is based on typical performance ranges for high-performance polythiophene derivatives.
Table 1: Illustrative OFET Performance of PEPT
| Parameter | Value |
| Device Architecture | Bottom-Gate, Top-Contact |
| Substrate/Dielectric | Si/SiO₂ (300 nm) |
| Channel Length (L) | 20 µm |
| Channel Width (W) | 1000 µm |
| Hole Mobility (µ) | 0.1 - 0.5 cm²/Vs |
| On/Off Ratio | > 10⁶ |
| Threshold Voltage (Vth) | -5 to -15 V |
Table 2: Illustrative OSC Performance of a PEPT-based Device
| Parameter | Value |
| Device Architecture | Bulk-Heterojunction (Inverted) |
| Electron Acceptor | PC₇₁BM |
| PEPT:PC₇₁BM Ratio | 1:1.2 (w/w) |
| Open-Circuit Voltage (Voc) | 0.85 V |
| Short-Circuit Current (Jsc) | 12 mA/cm² |
| Fill Factor (FF) | 65% |
| Power Conversion Efficiency (PCE) | 6.63% |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the this compound monomer, its polymerization, and the fabrication of OFET and OSC devices. These protocols are based on established methods in the field of organic electronics.
Protocol 1: Synthesis of this compound Monomer
This protocol describes a plausible two-step synthesis of this compound, starting from commercially available materials.
Step 1: Synthesis of 4-phenylthiophene-2-ol
-
To a solution of ethyl 3-benzoylpropionate (1 equivalent) in toluene, add sodium ethoxide (1.2 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenylthiophene-2-ol.
Step 2: Ethylation of 4-phenylthiophene-2-ol
-
Dissolve 4-phenylthiophene-2-ol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2 equivalents) and iodoethane (1.5 equivalents).
-
Stir the mixture at 60°C for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography to yield this compound.
Protocol 2: Synthesis of Poly(this compound) (PEPT) via Stille Polymerization
This protocol details the polymerization of the monomer to form the conjugated polymer PEPT.
-
First, the this compound monomer must be di-brominated at the 3 and 5 positions. This can be achieved using N-bromosuccinimide (NBS) in a solvent like chloroform.
-
In a glovebox, dissolve the di-brominated monomer and a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous toluene.
-
Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).
-
Heat the reaction mixture to 110°C and stir for 48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by adding methanol.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the pure PEPT polymer.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a solution-processed OFET.
-
Clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonication in acetone and isopropanol.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor/dielectric interface.
-
Dissolve the PEPT polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5 mg/mL.
-
Spin-coat the PEPT solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox.
-
Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation.
-
Characterize the transistor performance in a nitrogen atmosphere using a semiconductor parameter analyzer.
Protocol 4: Fabrication of a Bulk-Heterojunction OSC
This protocol outlines the fabrication of an inverted bulk-heterojunction solar cell.
-
Pattern indium tin oxide (ITO) coated glass substrates and clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit a 30 nm layer of zinc oxide (ZnO) as the electron transport layer by spin-coating a ZnO nanoparticle solution, followed by annealing at 150°C.
-
Prepare the active layer solution by dissolving PEPT and an electron acceptor (e.g., PC₇₁BM) in a 1:1.2 weight ratio in chlorobenzene.
-
Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the active layer at 110°C for 10 minutes.
-
Deposit a 10 nm layer of molybdenum oxide (MoO₃) as the hole transport layer by thermal evaporation.
-
Deposit a 100 nm thick silver (Ag) top electrode by thermal evaporation.
-
Characterize the solar cell performance under simulated AM 1.5G illumination.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis and application of PEPT.
Caption: Fabrication process for a bottom-gate, top-contact OFET.
Caption: Fabrication process for an inverted bulk-heterojunction OSC.
Conclusion
This compound represents a versatile and promising building block for the development of new organic semiconductors. The combination of an electron-donating alkoxy group and a π-stacking-promoting aryl group provides a solid foundation for designing materials with high performance in both OFETs and OSCs. The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related materials in the field of organic electronics. Further research and experimental validation are encouraged to fully elucidate the capabilities of this compound-based semiconductors.
Application Note and Protocols: Use of 2-Ethoxy-4-phenylthiophene in Dye-Sensitized Solar Cells (DSSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, straightforward fabrication process, and respectable power conversion efficiencies. The core of a DSSC is the sensitizing dye, which absorbs solar radiation and initiates the process of converting light into electrical energy. Metal-free organic dyes, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest due to their high molar extinction coefficients and the tunability of their electrochemical and optical properties.
Thiophene and its derivatives are excellent building blocks for the π-conjugated bridge in D-π-A dyes. They facilitate efficient intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation. This application note explores the use of 2-Ethoxy-4-phenylthiophene as a key component in the design of novel organic sensitizers for high-performance DSSCs. The ethoxy group at the 2-position can enhance the electron-donating nature of the thiophene ring, while the phenyl group at the 4-position can be used to modulate the dye's solubility and prevent intermolecular aggregation, which is often a cause of efficiency loss.
This document provides detailed protocols for the fabrication and characterization of DSSCs using a representative dye based on this compound, herein referred to as EPT-dye.
The Working Principle of a DSSC
A DSSC is a photoelectrochemical system that mimics natural photosynthesis. The main components include a photoanode made of a transparent conducting oxide (TCO) glass coated with a mesoporous layer of a wide-bandgap semiconductor (typically TiO₂), a sensitizing dye adsorbed onto the semiconductor surface, a redox-active electrolyte, and a counter electrode.
The energy conversion process involves several key steps:
-
Light Absorption: The dye molecule absorbs photons from sunlight, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.
-
Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the TCO-coated glass, which acts as the anode. From there, they travel through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule (dye⁺) is regenerated back to its ground state by accepting an electron from a redox mediator (typically the I⁻/I₃⁻ couple) in the electrolyte.
-
Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, where it is reduced back to I⁻ by the electrons arriving from the external circuit, thus completing the cycle.
Figure 1: Working principle of a Dye-Sensitized Solar Cell.
Experimental Protocols
The following sections provide detailed protocols for the fabrication and characterization of DSSCs using a hypothetical EPT-dye.
-
Substrate Cleaning:
-
Clean Fluorine-doped Tin Oxide (FTO) coated glass plates by sonicating in a sequence of detergent solution, deionized water, and ethanol, each for 15 minutes.
-
Dry the plates with a stream of nitrogen or clean air.
-
-
Preparation of TiO₂ Paste:
-
A common method involves preparing a paste from commercial TiO₂ nanoparticles (e.g., P25). A typical formulation includes TiO₂ powder, a binder like ethyl cellulose, and a solvent such as terpineol.
-
-
Deposition of Mesoporous TiO₂ Layer:
-
Sintering of the TiO₂ Film:
-
Heat the TiO₂-coated plates in a furnace using a multi-step temperature profile, for example:
-
325°C for 5 minutes (to burn off organic binders).
-
375°C for 5 minutes.
-
450°C for 15 minutes.
-
500°C for 15 minutes.
-
-
Allow the plates to cool down slowly to room temperature. The resulting film should be white and opaque.
-
-
Preparation of Dye Solution:
-
Prepare a 0.3 to 0.5 mM solution of the EPT-dye in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
-
Immersion of Photoanode:
-
Immerse the sintered TiO₂ photoanodes into the dye solution while they are still warm (around 80°C).
-
Keep the photoanodes in the dye solution in a sealed container, protected from light, for 12-24 hours to ensure complete dye adsorption.[3]
-
-
Rinsing and Drying:
-
After sensitization, remove the photoanodes from the dye solution and rinse them with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanodes gently with a stream of nitrogen or air.
-
-
Substrate Cleaning:
-
Clean another FTO glass plate following the same procedure as for the photoanode.
-
-
Deposition of Catalytic Layer:
-
Drill a small hole in the FTO plate for electrolyte filling.
-
Deposit a thin layer of a platinum catalyst by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 15 minutes. Alternatively, a carbon-based catalyst can be applied.
-
-
Sealing:
-
Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich-like configuration, with the active layers facing each other.
-
Use a thermoplastic sealant (e.g., Surlyn) as a spacer between the electrodes and heat-press to seal the cell.
-
-
Electrolyte Filling:
-
Introduce the electrolyte solution into the cell through the pre-drilled hole in the counter electrode using a vacuum back-filling method. A common electrolyte consists of 0.05 M I₂, 0.1 M LiI, 0.6 M 1-propyl-2,3-dimethylimidazolium iodide (DMPII), and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.[1]
-
Seal the hole with a small piece of Surlyn and a coverslip by heating.
-
Figure 2: Experimental workflow for the fabrication of a DSSC.
Characterization and Data Presentation
The performance of the assembled DSSCs is evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).[4]
-
Open-Circuit Voltage (V_oc): The maximum voltage produced by the cell when no current is drawn.
-
Short-Circuit Current Density (J_sc): The maximum current density produced by the cell when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (J_max × V_max) / (J_sc × V_oc)
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (J_sc × V_oc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).
Table 1: Representative Photovoltaic Performance of Thiophene-Based Dyes in DSSCs
| Dye Reference | J_sc (mA/cm²) | V_oc (V) | FF | η (%) |
| Thiophene Dye 1[5] | 15.23 | 0.65 | 0.63 | 6.20 |
| Thiophene Dye 2[5] | 15.40 | 0.69 | 0.62 | 6.57 |
| Thiophene Dye 3[6] | 17.82 | 0.67 | 0.66 | 7.90 |
| Thiophene Dye 4[7] | 11.52 | 0.68 | 0.67 | 5.24 |
This table presents a summary of performance data for various thiophene-based dyes found in the literature to provide a benchmark for expected results.
EIS is a powerful technique used to investigate the internal charge transfer kinetics of the DSSC.[8][9] By applying a small AC voltage and measuring the current response over a range of frequencies, one can model the cell as an equivalent circuit and extract parameters related to charge transfer resistance at the TiO₂/dye/electrolyte interface (R_ct) and electron lifetime (τ_n). A larger R_ct generally indicates slower recombination of electrons with the electrolyte, which is desirable for a higher V_oc.
Table 2: Typical EIS Parameters for a Thiophene-Based DSSC
| Parameter | Description | Typical Value |
| R_s (Ω·cm²) | Series resistance | 5 - 20 |
| R_ct (Ω·cm²) | Charge transfer resistance at TiO₂/electrolyte interface | 20 - 200 |
| C_μ (μF/cm²) | Chemical capacitance of the TiO₂ film | 10 - 100 |
| τ_n (ms) | Electron lifetime | 5 - 50 |
This table provides typical ranges for key parameters obtained from EIS measurements of DSSCs, which are crucial for understanding the internal device physics.
Conclusion
The use of this compound as a structural motif in D-π-A sensitizers for DSSCs holds significant promise. The ethoxy and phenyl substitutions are expected to favorably modulate the electronic and physical properties of the resulting dye, potentially leading to enhanced light-harvesting capabilities and improved device performance. The detailed protocols provided in this application note offer a comprehensive guide for the fabrication, assembly, and characterization of DSSCs utilizing this class of thiophene-based dyes. The accompanying data tables provide a reference for expected performance metrics and internal resistance parameters, aiding researchers in the evaluation and optimization of their devices. Further molecular engineering of dyes based on the this compound scaffold could lead to even more efficient and stable dye-sensitized solar cells.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. hrmars.com [hrmars.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and photovoltaic performance of dibenzofulvene-based organic sensitizers for DSSC | IMM Container [imm.cnr.it]
- 7. Dye-sensitized solar cells based on (donor-π-acceptor)2 dyes with dithiafulvalene as the donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Application Notes and Protocols: Polymerization of 2-Ethoxy-4-phenylthiophene for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(2-Ethoxy-4-phenylthiophene), a conductive polymer with potential applications in electronics, sensors, and biomedical devices. The following sections detail the primary methods for polymerization, expected material properties based on related polythiophenes, and detailed experimental protocols.
Introduction
Polythiophenes are a significant class of conductive polymers known for their excellent environmental stability and tunable electronic properties.[1] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these properties. A 2-ethoxy group is expected to be electron-donating, potentially increasing the polymer's electron density and influencing its conductivity and optical properties. The 4-phenyl group can enhance interchain interactions and thermal stability. This document outlines the primary synthetic routes—chemical oxidative polymerization and electrochemical polymerization—for producing poly(this compound).
Data Presentation: Properties of Substituted Polythiophenes
Quantitative data for poly(this compound) is not widely available in the literature. However, by examining the properties of structurally similar polythiophenes, we can infer the expected characteristics of the target polymer. The following table summarizes key data for related polythiophene derivatives to provide a comparative context.
| Polymer Name | Substituents | Polymerization Method | Molecular Weight (Mw) | Electrical Conductivity (S/cm) | Key Findings & References |
| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | Chemical Oxidative (FeCl₃) | Varies with method | ~1 - 1000 | A well-studied polythiophene, its properties are highly dependent on regioregularity.[1] |
| Poly(3-hexyloxythiophene) (P3HOT) | 3-hexyloxy | Chemical Oxidative (FeCl₃) | Not specified | Not specified | Alkoxy groups can lead to a longer effective conjugation length compared to alkyl groups.[1] |
| Poly(3-phenylthiophene) (P3PhT) | 3-phenyl | Chemical Oxidative (FeCl₃) | Not specified | Not specified | Aryl substituents can influence the polymer's morphology and intermolecular interactions.[1] |
| Poly(3-(4-octylphenyl)thiophene) | 3-(4-octylphenyl) | Chemical Oxidative (FeCl₃) | Not specified | 4 | Slow addition of the oxidant (FeCl₃) leads to a more regioregular polymer with higher conductivity.[1] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxy | Various | High | Up to 8797 | Exhibits high conductivity and excellent stability, often used as a benchmark for conductive polymers.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis of poly(this compound) based on established methods for other polythiophene derivatives. Optimization of these protocols for the specific monomer is recommended.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride
This method is a common and straightforward approach for synthesizing polythiophenes.[1]
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
Procedure:
-
Monomer Solution Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a specific amount of this compound monomer in anhydrous chloroform. A typical concentration is in the range of 0.1 M.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically between 2 and 4.
-
Polymerization: Slowly add the monomer solution to the vigorously stirring FeCl₃ suspension at room temperature. The reaction mixture should immediately turn dark, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for a period of 2 to 24 hours. Longer reaction times may lead to higher molecular weights but can also introduce defects.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer by filtration.
-
Purification: Wash the collected polymer repeatedly with methanol to remove any unreacted monomer and residual FeCl₃. A final wash with a dilute ammonia solution can be performed to de-dope the polymer to its neutral state.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization offers the advantage of depositing the polymer directly onto an electrode surface as a thin film.[2]
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Tetrabutylammonium perchlorate (TBAP) or a similar supporting electrolyte
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the this compound monomer (typically 0.01 M to 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Purging: Deoxygenate the solution by bubbling a stream of an inert gas (e.g., nitrogen or argon) through it for at least 15-20 minutes before polymerization.
-
Polymerization: Apply a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode to initiate polymerization. The specific potential or current will need to be determined based on the oxidation potential of the monomer.
-
Film Deposition: As the polymerization proceeds, a film of poly(this compound) will deposit onto the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization and the charge passed.
-
Washing: After deposition, carefully remove the electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven.
Visualizations
Chemical Polymerization Workflow
Caption: A schematic workflow of the chemical oxidative polymerization process.
Electrochemical Polymerization Setup
References
Application Notes and Protocols for the Functionalization of 2-Ethoxy-4-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are generalized methods based on the reactivity of analogous 2-alkoxy and 4-arylthiophenes. Direct experimental data for the functionalization of 2-Ethoxy-4-phenylthiophene is limited in the current scientific literature. Therefore, these protocols should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is highly recommended for this specific substrate.
Introduction
Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is an interesting building block, combining an electron-donating ethoxy group and a conjugating phenyl group. The ethoxy group at the 2-position is expected to activate the thiophene ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 position. This document provides representative protocols for the synthesis of the parent compound and its subsequent functionalization via common electrophilic substitution reactions.
Synthesis of this compound
A plausible and efficient method for the synthesis of 2-alkoxy-substituted thiophenes is the Lawesson's reagent-mediated cyclization of 1,4-dicarbonyl compounds under microwave irradiation. This solvent-free approach often leads to high yields and short reaction times.[1]
Experimental Protocol: Synthesis of this compound
Reaction:
Figure 1: Proposed synthetic workflow for this compound.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Ethyl 2-mercaptoacetate
-
Sodium ethoxide
-
Lawesson's Reagent
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave reactor
Procedure:
-
Synthesis of the 1,4-dicarbonyl intermediate: In a round-bottom flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add ethyl 3-oxo-3-phenylpropanoate (1.0 eq) and ethyl 2-mercaptoacetate (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate. Purify by column chromatography if necessary.
-
Cyclization: In a microwave-safe vessel, thoroughly mix the purified 1,4-dicarbonyl intermediate (1.0 eq) with Lawesson's reagent (0.5 eq).
-
Irradiate the solvent-free mixture in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-20 minutes). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Functionalization of the Thiophene Ring
The 2-ethoxy group is an activating, ortho-para director. Due to steric hindrance from the ethoxy group, electrophilic substitution is strongly favored at the C5 position.
Halogenation: Bromination
Bromination of activated thiophenes can be readily achieved using N-bromosuccinimide (NBS).
Reaction Workflow:
Figure 2: Workflow for the bromination of this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-5-ethoxy-3-phenylthiophene.
Representative Data (for analogous compounds):
| Compound | Position of Bromine | Yield (%) | 1H NMR (δ, ppm) |
| 2-Bromo-5-methoxythiophene | 2 | >95 | 6.75 (d, 1H), 6.15 (d, 1H), 3.85 (s, 3H) |
Nitration
Nitration of reactive thiophenes requires mild conditions to avoid degradation. A common reagent is nitric acid in acetic anhydride.
Reaction Workflow:
Figure 3: Workflow for the nitration of this compound.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, add acetic anhydride.
-
Cool the acetic anhydride to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) to the cooled acetic anhydride while maintaining the temperature below 0 °C.
-
To this nitrating mixture, add a solution of this compound (1.0 eq) in acetic anhydride dropwise, keeping the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to give 2-Ethoxy-5-nitro-4-phenylthiophene.
Representative Data (for analogous compounds):
| Compound | Position of Nitro Group | Yield (%) | 1H NMR (δ, ppm) |
| 2-Nitrothiophene | 2 | 70-85 | 8.01 (dd, 1H), 7.65 (dd, 1H), 7.19 (dd, 1H) |
Acylation: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the C5 position for 2-substituted thiophenes.
Reaction Workflow:
Figure 4: Workflow for the Friedel-Crafts acylation of this compound.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a Lewis acid (e.g., SnCl₄ or AlCl₃, 1.1 eq) dropwise.
-
To this mixture, add the desired acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 2-acyl-5-ethoxy-4-phenylthiophene.
Representative Data (for analogous compounds):
| Compound | Position of Acyl Group | Yield (%) | IR (C=O stretch, cm-1) |
| 2-Acetylthiophene | 2 | ~90 | 1665 |
Summary of Quantitative Data
The following table summarizes the expected outcomes for the functionalization of this compound based on reactions with analogous compounds.
| Reaction | Reagents | Expected Major Product | Representative Yield (%) |
| Bromination | NBS, Acetonitrile | 2-Bromo-5-ethoxy-3-phenylthiophene | >90 |
| Nitration | HNO₃, Acetic Anhydride | 2-Ethoxy-5-nitro-4-phenylthiophene | 70-85 |
| Acylation | RCOCl, SnCl₄ | 2-Acyl-5-ethoxy-4-phenylthiophene | ~90 |
Conclusion
The functionalization of this compound offers a pathway to a variety of substituted thiophene derivatives with potential applications in drug discovery and materials science. The protocols provided herein are based on established reactivity patterns of similar thiophene systems and serve as a guide for the synthesis of halogenated, nitrated, and acylated derivatives. Researchers are encouraged to perform systematic optimization studies to achieve the best results for this specific substrate. Further exploration of other functionalization reactions, such as metalation-based cross-coupling, could further expand the chemical space accessible from this versatile building block.
References
Application Notes and Protocols for the Synthesis of Phenylthiophene-Based Pharmaceutical Intermediates
Note on 2-Ethoxy-4-phenylthiophene: Extensive literature searches did not yield specific documented applications or detailed synthetic protocols for this compound as a pharmaceutical intermediate. However, the 4-phenylthiophene core is a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of a structurally related and pharmaceutically relevant compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile , which serves as a key intermediate for PD-L1 inhibitors, a class of cancer immunotherapy drugs.[1][2] The methodologies presented can be adapted by researchers for the synthesis and functionalization of other 4-phenylthiophene derivatives.
Application Notes
The 4-phenylthiophene scaffold is a significant structural motif in the development of various therapeutic agents. Its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery. One notable application is in the synthesis of small molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1).[1][2] PD-L1 is a crucial immune checkpoint protein, and its inhibition can restore anti-tumor immunity.
The synthesis of functionalized 2-substituted-4-phenylthiophenes, such as 2-hydroxy-4-phenylthiophene-3-carbonitrile, provides a versatile platform for generating a library of compounds for screening and lead optimization in drug development programs. The protocols outlined below describe a robust method for the preparation of this key intermediate, starting from commercially available materials.
Key Applications:
-
Intermediate for PD-L1 Inhibitors: 2-Hydroxy-4-phenylthiophene-3-carbonitrile is a core component in the synthesis of potent small molecule PD-L1 antagonists.[1][2]
-
Scaffold for Medicinal Chemistry: The phenylthiophene core can be further functionalized at various positions to explore structure-activity relationships (SAR) for different biological targets.
-
Building Block for Novel Heterocyclic Compounds: The reactive functional groups on the thiophene ring allow for its incorporation into more complex heterocyclic systems with potential therapeutic value.
Experimental Protocols
The following protocols are based on the successful synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile and its precursors.[1]
Synthesis of Ethyl 2-Amino-4-(4-substituted-phenyl)thiophene-3-carboxylate (Intermediate 1)
This procedure describes the Gewald three-component reaction to synthesize the initial thiophene ring.
Workflow for the Synthesis of Intermediate 1
Caption: Workflow for the Gewald Synthesis of the Thiophene Intermediate.
Methodology:
-
To a solution of the appropriately substituted 4-phenylacetophenone (e.g., 4-fluoroacetophenone or 4-bromoacetophenone) (20 mmol) and ethyl cyanoacetate (24 mmol) in ethanol, add elemental sulfur (20 mmol).
-
To this stirred suspension, add diethylamine (20 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of 4-(4-Substituted-phenyl)-2-hydroxythiophene-3-carbonitrile (Target Intermediate)
This procedure involves the intramolecular cyclization and rearrangement of the amino-thiophene intermediate to the target 2-hydroxythiophene derivative.
Signaling Pathway for the Synthesis of the Target Intermediate
Caption: Reaction Pathway for the Synthesis of the Target Hydroxythiophene Intermediate.
Methodology:
-
To a refluxing solution of ethyl 2-amino-4-(4-substituted-phenyl)thiophene-3-carboxylate (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) (9.83 mmol) in 20 mL of ethanol, add a solution of sodium ethoxide (prepared from sodium (19.7 mmol) in 20 mL of ethanol) dropwise.
-
Continue refluxing the reaction mixture for 4 hours.
-
After cooling to room temperature, add 80 mL of water and stir for 1 hour.
-
Filter the mixture. The filtrate is then acidified to a pH of 2 with 37% aqueous HCl.
-
The resulting precipitate is collected by filtration and air-dried to yield the desired product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediate and target compounds with different substituents on the phenyl ring.[1]
| Compound Name | Starting Material (Substituent) | Yield (%) |
| Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate | 4-Fluoroacetophenone | 92 |
| Ethyl 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylate | 4-Bromoacetophenone | 86 |
| 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile | Intermediate with F | 30 |
| 4-(4-Bromophenyl)-2-hydroxythiophene-3-carbonitrile | Intermediate with Br | 52 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diethylamine is a corrosive and flammable liquid. Handle with care.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.
-
Hydrochloric acid is highly corrosive. Use appropriate caution when handling.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-Ethoxy-4-phenylthiophene as a fluorescent probe or sensor
Topic: Using 2-Ethoxy-4-phenylthiophene as a Fluorescent Probe or Sensor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-based compounds are a well-established class of heterocyclic molecules that have garnered significant interest in the field of materials science and medicinal chemistry due to their unique electronic and photophysical properties. Many thiophene derivatives exhibit fluorescence, making them attractive candidates for the development of fluorescent probes and sensors for various analytes and biological imaging applications. The functionalization of the thiophene ring allows for the fine-tuning of their absorption and emission characteristics, as well as the introduction of specific recognition moieties for targeted sensing.
The following sections will outline the general principles of thiophene-based fluorescent probes and provide a hypothetical framework for how this compound could be investigated for such purposes. This is intended to serve as a guide for researchers interested in exploring the potential of this and similar compounds.
General Principles of Thiophene-Based Fluorescent Probes
Thiophene-containing fluorophores often operate on the principle of intramolecular charge transfer (ICT). In this mechanism, the thiophene ring can act as an electron donor, and when coupled with an electron-accepting group, photoexcitation can lead to a charge separation in the excited state. The emission properties of such molecules are often highly sensitive to the local environment, including solvent polarity and the presence of specific analytes. This sensitivity forms the basis for their use as fluorescent sensors.
A typical thiophene-based sensor design involves three key components:
-
Fluorophore: The core structure that exhibits fluorescence (in this case, the substituted thiophene).
-
Recognition Unit (Receptor): A part of the molecule designed to selectively interact with the target analyte.
-
Linker: A chemical bridge connecting the fluorophore and the recognition unit.
The interaction of the analyte with the recognition unit can induce a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength).
Hypothetical Application of this compound
While no specific applications for this compound as a fluorescent probe have been documented, its structure suggests potential avenues for investigation. The ethoxy group at the 2-position and the phenyl group at the 4-position will influence the electron density and conjugation of the thiophene ring, thereby affecting its photophysical properties.
To establish its utility as a fluorescent probe, a systematic investigation would be required. The following outlines a hypothetical experimental workflow.
Experimental Workflow for Characterization
Application of 2-Ethoxy-4-phenylthiophene in organic field-effect transistors (OFETs)
An Application Note on the Potential of 2-Ethoxy-4-phenylthiophene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of this compound as an organic semiconductor in Organic Field-Effect Transistors (OFETs). While direct experimental data for this specific compound is not available in the current literature, this note extrapolates its potential based on the well-established properties of similar thiophene derivatives.[1] We present generalized protocols for the fabrication and characterization of solution-processed OFETs, a table of representative performance data, and workflow diagrams to guide researchers in exploring the potential of this and similar novel materials.
Introduction to Thiophene Derivatives in OFETs
Organic Field-Effect Transistors (OFETs) are foundational components of next-generation flexible and low-cost electronics.[1][2] The performance of these devices is critically dependent on the organic semiconductor used as the active layer.[3] Thiophene-based materials are a prominent class of organic semiconductors due to their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification.[1] The rigid, planar structure of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules.
The hypothetical molecule, this compound, possesses several structural features that make it a promising candidate for an OFET material:
-
Thiophene Core: Provides the essential conjugated backbone for charge transport.
-
Phenyl Group: The phenyl substituent can enhance intermolecular interactions, potentially leading to more ordered crystalline domains in thin films, which is beneficial for charge mobility.
-
Ethoxy Group: The electron-donating ethoxy group can modulate the HOMO/LUMO energy levels of the molecule, influencing the charge injection barrier from the electrodes. Additionally, the alkoxy chain can improve the material's solubility in organic solvents, making it suitable for solution-based processing techniques like spin-coating and printing.[4]
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a bottom-gate, top-contact OFET using a solution-processable thiophene-based small molecule like this compound.
OFET Fabrication Protocol
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor film and reduce charge trapping.
-
-
Organic Semiconductor Solution Preparation:
-
Dissolve this compound in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene) to a concentration of 5-10 mg/mL.
-
Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Thin-Film Deposition (Spin-Coating):
-
Place the prepared substrate on the chuck of a spin coater.
-
Dispense the filtered organic semiconductor solution onto the substrate.
-
Spin-coat at a speed of 1000-3000 rpm for 60 seconds. The spin speed will determine the thickness of the film.
-
Anneal the film on a hot plate at a temperature just below the material's melting point (e.g., 80-120 °C) for 10-30 minutes to promote solvent evaporation and improve molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).
-
Deposit a 50 nm layer of gold (Au) through the shadow mask via thermal evaporation at a high vacuum (< 10⁻⁶ Torr). A thin (5-10 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer between the gold and the organic semiconductor.
-
OFET Characterization Protocol
-
Electrical Measurements:
-
Perform all electrical measurements in a dark, inert environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (IDS) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This provides information about the operational regime of the transistor.
-
Transfer Characteristics: Measure IDS as a function of VGS at a constant, high VDS (in the saturation regime). This data is used to extract key performance metrics.
-
-
Parameter Extraction:
-
Field-Effect Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the (IDS)1/2 vs. VGS plot using the following equation: IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
-
On/Off Ratio: This is the ratio of the maximum IDS (on-state) to the minimum IDS (off-state) from the transfer curve.
-
Threshold Voltage (Vth): The Vth is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear region of the (IDS)1/2 vs. VGS plot.
-
Data Presentation
The following table presents hypothetical but representative performance data for an OFET based on a novel thiophene derivative like this compound.
| Parameter | Symbol | Value | Unit |
| Channel Length | L | 50 | µm |
| Channel Width | W | 1000 | µm |
| Gate Dielectric Capacitance | Ci | 11.5 | nF/cm² |
| Field-Effect Mobility | µsat | 0.1 - 1.0 | cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | 10⁵ - 10⁷ | |
| Threshold Voltage | Vth | -5 to -20 | V |
Visualizations
Caption: A generalized workflow for the fabrication and characterization of a solution-processed OFET.
Caption: Structure of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
References
- 1. nbinno.com [nbinno.com]
- 2. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Ethoxy-4-phenylthiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxy-4-phenylthiophene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in my synthesis of the 2-aminothiophene precursor via the Gewald reaction. What are the potential causes and solutions?
A1: Low yields in the Gewald reaction for synthesizing the 2-aminothiophene precursor, a key intermediate, can stem from several factors. The initial Knoevenagel condensation between the ketone/aldehyde and the active methylene compound is critical.[1][2] Incomplete condensation can be a major reason for low yield. Additionally, issues with the subsequent addition of elemental sulfur and the final cyclization can also contribute to poor outcomes.[1][2]
Troubleshooting Steps:
-
Optimize Knoevenagel Condensation: Ensure your base is appropriate and used in the correct stoichiometry. Common bases include morpholine, piperidine, or sodium ethoxide. The reaction temperature and time for this initial step can also be optimized.
-
Sulfur Addition: Elemental sulfur needs to be finely powdered to ensure proper dispersion and reactivity. The reaction temperature during sulfur addition is crucial; it should be high enough to facilitate the reaction but not so high as to cause significant side product formation.
-
Solvent Choice: The polarity of the solvent can influence the reaction. Ethanol is a common solvent, but exploring others like methanol, isopropanol, or DMF might improve yields.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Q2: My reaction is producing a significant amount of side products, making purification of the 2-aminothiophene intermediate difficult. How can I minimize these?
A2: Side product formation in the Gewald reaction is a common issue. These can arise from self-condensation of the starting materials, polymerization, or alternative reaction pathways of the intermediates.[3]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. The Knoevenagel condensation is typically performed at a lower temperature than the subsequent sulfur addition and cyclization. Runaway temperatures can lead to undesired side reactions.
-
Stoichiometry of Reactants: Precisely measure your reactants. An excess of the ketone or the active methylene compound can lead to self-condensation products.
-
Base Selection: The choice and amount of base can significantly impact side product formation. A weaker base might be preferable if strong bases are causing polymerization or degradation of starting materials.
-
Purification Strategy: If side products are unavoidable, optimize your purification method. Column chromatography with a carefully selected solvent system is often necessary. Recrystallization can also be an effective purification technique.
Q3: I am struggling with the conversion of the 2-aminothiophene intermediate to the final this compound product. What are some common challenges and solutions?
A3: The conversion of the 2-aminothiophene to the 2-ethoxy derivative, likely through a Sandmeyer-type reaction followed by etherification, can be challenging. Diazotization of the amino group needs to be performed under carefully controlled, cold conditions to avoid decomposition of the diazonium salt. The subsequent etherification with ethanol or sodium ethoxide must be optimized for temperature and reaction time.
Troubleshooting Steps:
-
Diazotization: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure the acidic conditions are appropriate (e.g., using HCl or H2SO4).
-
Etherification: The choice of the ethoxy source (ethanol vs. sodium ethoxide) and the reaction conditions will be critical. If using sodium ethoxide, ensure it is freshly prepared or properly stored to maintain its reactivity. The temperature for this step may need to be elevated, but excessive heat can lead to decomposition.
-
Alternative Routes: If this conversion is consistently problematic, consider alternative synthetic strategies, such as building the thiophene ring with the ethoxy group already in place or using a cross-coupling reaction to introduce the phenyl group at a later stage.
Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the synthesis of the 2-aminothiophene precursor via the Gewald reaction.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (0.1) | Ethanol | 50 | 4 | 65 |
| 2 | Piperidine (0.1) | Ethanol | 50 | 4 | 72 |
| 3 | Sodium Ethoxide (1.1) | Ethanol | Reflux | 2 | 58 |
| 4 | Piperidine (0.1) | Methanol | 50 | 4 | 68 |
| 5 | Piperidine (0.1) | Isopropanol | 60 | 4 | 75 |
Table 2: Optimization of Reaction Temperature
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Isopropanol | 40 | 6 | 65 |
| 2 | Piperidine | Isopropanol | 50 | 5 | 73 |
| 3 | Piperidine | Isopropanol | 60 | 4 | 75 |
| 4 | Piperidine | Isopropanol | 70 | 3 | 71 |
| 5 | Piperidine | Isopropanol | Reflux | 2 | 62 |
Detailed Experimental Protocol
This protocol outlines a potential synthetic route for this compound, proceeding through a 2-aminothiophene intermediate synthesized via the Gewald reaction.
Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Gewald Reaction)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and isopropanol (50 mL).
-
Add piperidine (1 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add finely powdered elemental sulfur (12 mmol) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of this compound (Illustrative Conversion)
This is a representative procedure and may require significant optimization.
-
Dissolve the purified 2-Amino-3-cyano-4-phenylthiophene (5 mmol) in a mixture of ethanol (20 mL) and concentrated sulfuric acid (5 mL) in a flask cooled to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (6 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (10 mmol) in absolute ethanol (30 mL) under an inert atmosphere.
-
Slowly add the cold diazonium salt solution to the sodium ethoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Gewald reaction step.
References
Technical Support Center: Purification of 2-Ethoxy-4-phenylthiophene and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Ethoxy-4-phenylthiophene and related thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification methods for crude this compound?
A1: The most common methods for purifying crude thiophene derivatives, which are often solids or high-boiling liquids, are column chromatography and recrystallization.[1][2] Liquid-liquid extraction is typically used as a preliminary work-up step to remove acidic or basic impurities before applying these techniques.[3]
Q2: My compound appears as an oil during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, return the sample to the heat source and add more of the "soluble solvent" to ensure the compound stays dissolved longer as it cools.[4] Using a larger flask or insulating the flask can also slow down the cooling rate, promoting gradual crystallization.[4]
Q3: I'm observing significant product loss during purification. What are the likely causes?
A3: Product loss can occur at several stages. During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4] In column chromatography, irreversible adsorption to the stationary phase (like silica gel) can be a problem, especially for more polar or unstable compounds.[5][6] Additionally, multiple purification steps inherently lead to some degree of material loss.[6]
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and impurities, with the target compound having an Rf value ideally between 0.3 and 0.4.[5] This ensures the compound doesn't elute too quickly (with the solvent front) or stick to the column indefinitely.
Q5: My thiophene derivative seems to be decomposing on the silica gel column. How can I avoid this?
A5: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect decomposition (indicated by streaking on TLC or the appearance of new spots), you can try deactivating the silica gel by adding a small percentage of a base like triethylamine to your eluent.[5] Alternatively, using a different stationary phase such as alumina or florisil can be an effective solution.[5]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification of this compound and its derivatives.
Issue 1: Poor Separation or Overlapping Spots in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is incorrect. Use TLC to systematically test different solvent mixtures to achieve better separation between the desired product and impurities. Aim for a significant difference in Rf values (ΔRf > 0.2).[5] |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load for the next attempt. |
| Poor Column Packing | Air bubbles or cracks in the stationary phase can lead to uneven flow and poor separation. Ensure the column is packed carefully as a uniform slurry and is never allowed to run dry. |
| Sample Insolubility | If the sample is not fully dissolved when loaded or precipitates at the top of the column, it will lead to streaking and poor separation. Load the sample in a minimum amount of the eluent or a stronger, more polar solvent that is then washed down with the less polar eluent.[5] |
Issue 2: Failure to Induce Crystallization
| Possible Cause | Recommended Solution |
| Solution is Too Dilute | Too much solvent was used to dissolve the compound. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Lack of Nucleation Sites | The solution is supersaturated but lacks a surface to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the solvent surface.[4] |
| Insufficient Cooling | The solution may not be cold enough for crystallization to occur. Try cooling the flask in an ice bath or, if the solvent allows, a freezer. |
| High Level of Impurities | Impurities can inhibit crystal lattice formation. If the crude product is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization.[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which this compound (or its derivative) is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that gives an Rf value of ~0.3-0.4 for the target compound and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading") and add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Principle | Application for Thiophene Derivatives |
| Thin Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase.[1] | Rapidly checking reaction progress and purity of fractions from column chromatography.[2] |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column.[7] | Quantifying purity, detecting non-volatile impurities, and preparative separation of closely related derivatives.[8][9] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[7] | Assessing the purity of volatile thiophene derivatives and detecting residual solvents.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei.[7] | Structural confirmation of the purified product and identification of impurities with distinct proton or carbon signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[7] | Confirming the molecular weight of the desired product and identifying by-products. |
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for the purification of thiophene derivatives.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Addressing stability issues of ethoxy-substituted thiophenes
Technical Support Center: Ethoxy-Substituted Thiophenes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of ethoxy-substituted thiophenes. These electron-rich heterocyclic compounds are valuable in materials science and drug discovery but can be susceptible to degradation if not handled and stored correctly.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.
Q1: My ethoxy-substituted thiophene, which was initially a clear oil or white solid, has developed a yellow or brown discoloration during storage. What is happening?
A: Discoloration is a common indicator of degradation, most likely due to oxidation or photodegradation. The electron-donating nature of the ethoxy group makes the thiophene ring more susceptible to attack by atmospheric oxygen and light.
-
Potential Cause 1: Oxidation. The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones).[1][2][3][4] These oxidized species are often colored and can participate in further reactions.
-
Potential Cause 2: Photodegradation. Exposure to UV or even ambient laboratory light can generate reactive species like singlet oxygen that degrade the thiophene ring.[5][6][7]
-
Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.
-
Cold Storage: Store the material in a refrigerator or freezer at a recommended temperature (e.g., 2-8 °C or -20 °C) to slow the rate of degradation.
-
Purity Check: Before use, re-analyze the discolored material using HPLC or NMR to assess its purity and identify potential degradation products.
-
Q2: I'm observing new, unexpected peaks in my HPLC or NMR analysis of a recently purified ethoxy-thiophene. What could be the cause?
A: The appearance of new peaks shortly after purification suggests that the compound may be degrading during the workup or analytical process itself.
-
Potential Cause 1: On-Column Degradation. The stationary phase used in chromatography (e.g., silica gel) can have acidic sites that promote the degradation of sensitive compounds.
-
Potential Cause 2: Oxidation During Handling. Prolonged exposure to air and light while preparing samples for analysis or during solvent evaporation can initiate degradation. Reactive intermediates like thiophene S-oxides or epoxides can form.[2][8]
-
Solutions:
-
Use Deactivated Surfaces: For chromatography, consider using deactivated silica gel or a less acidic stationary phase like alumina.
-
Minimize Exposure: Handle the compound quickly, use degassed solvents for analysis, and minimize its time in solution exposed to air.
-
Prompt Analysis: Analyze samples immediately after preparation to get the most accurate snapshot of the compound's purity.
-
Q3: My reaction yields are inconsistent when using an ethoxy-thiophene as a starting material, even when using the same protocol. Could stability be the issue?
A: Absolutely. If your starting material is degrading in the bottle, its effective concentration will be lower than assumed, and the impurities themselves might interfere with your reaction, leading to lower yields and unexpected side products.
-
Solution:
-
Verify Purity Before Use: Always run a quick purity check (e.g., thin-layer chromatography or a rapid NMR spectrum) on your starting material before setting up a reaction, especially if it has been stored for an extended period.
-
Implement Strict Storage Protocols: Ensure that everyone in the lab follows best practices for storing the compound (see FAQ below) to maintain its integrity over time.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of ethoxy-substituted thiophenes?
A: The stability is primarily affected by exposure to oxygen, light, heat, and incompatible chemicals. The electron-rich nature of the ethoxy-thiophene system makes it particularly sensitive to oxidative and photolytic conditions.
Table 1: Factors Affecting Stability and Mitigation Strategies
| Factor | Effect | Mitigation Strategy |
| Oxygen | Oxidizes the sulfur atom to unstable S-oxides and other reactive intermediates.[1][2] | Store and handle under an inert atmosphere (Nitrogen, Argon). Use degassed solvents. |
| UV/Visible Light | Promotes photodegradation, potentially via singlet oxygen, leading to ring-opening or polymerization.[5][6] | Store in amber vials or protect from light with foil. Minimize exposure during experiments. |
| Heat | Accelerates the rate of all degradation pathways.[10] | Store at reduced temperatures (refrigerator or freezer). Avoid unnecessary heating. |
| Strong Oxidants | Can cause rapid and uncontrolled degradation of the thiophene ring.[9] | Store away from strong oxidizing agents (e.g., peroxides, nitric acid). |
| Acid/Base Traces | Can catalyze hydrolysis of the ethoxy group or other degradation reactions. | Store in neutral, clean glassware. Ensure solvents are free from acidic or basic impurities. |
Q2: What are the ideal storage conditions for these compounds?
A: For maximum long-term stability, ethoxy-substituted thiophenes should be stored in a tightly sealed container under a positive pressure of an inert gas like argon or nitrogen. The container should be protected from light and stored in a cool, dry, and well-ventilated location, such as a freezer (-20 °C).[9]
Q3: Which analytical techniques are best for monitoring the degradation of ethoxy-thiophenes?
A: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying purity and detecting the emergence of degradation products.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for identifying the structure of impurities that form over time.
Table 2: Analytical Techniques for Stability Monitoring
| Technique | Information Provided |
| HPLC-UV | Quantifies the purity of the main compound and detects the presence of impurities as separate peaks.[12] |
| ¹H and ¹³C NMR | Provides structural information on the parent compound and any degradation products that have formed. |
| LC-MS | Separates components like HPLC and provides mass-to-charge ratio information to help identify unknown degradants. |
| FTIR Spectroscopy | Can indicate the formation of new functional groups, such as sulfoxides (S=O stretch), that are characteristic of oxidation. |
Q4: Are there any recommended stabilizers to add to formulations containing ethoxy-thiophenes?
A: While specific stabilizers should be tested for compatibility with your system, adding a small amount of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can be effective in preventing autoxidation. For applications where the compound is exposed to light, a UV absorber or a singlet oxygen quencher may also improve stability.
Experimental Protocols
Protocol 1: Standardized Protocol for Purity and Degradation Monitoring by HPLC-UV
This protocol provides a general method for monitoring the stability of ethoxy-substituted thiophenes. It may require optimization for your specific compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of your compound into a clean vial.
-
Dissolve the sample in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Prepare a "time-zero" sample from freshly purified material for comparison.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 5-10% B gradient, increasing to 95-100% B over 15-20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Column Temperature: 30-40 °C.[11]
-
Detection: Diode Array Detector (DAD) or UV detector set to a wavelength where the thiophene has strong absorbance (e.g., 254 nm or the compound's λmax).[11]
-
Injection Volume: 5-10 µL.[11]
-
-
Analysis:
-
Integrate the peak areas. The purity can be expressed as the percentage of the main peak's area relative to the total area of all peaks.
-
Compare chromatograms of aged samples to the time-zero sample to identify new peaks corresponding to degradation products.
-
Protocol 2: Recommended Procedure for Inert Atmosphere Storage
-
Preparation: Select a clean, dry vial (preferably amber glass) with a screw cap fitted with a PTFE/silicone septum.
-
Transfer: Quickly weigh and transfer your compound into the vial in an area with minimal air drafts.
-
Inerting: Insert a needle connected to a low-flow stream of an inert gas (argon or nitrogen) into the vial through the septum. Insert a second, shorter needle to act as an outlet.
-
Purge: Allow the inert gas to flow for 1-2 minutes to displace all the air from the vial's headspace.
-
Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This leaves a positive pressure of inert gas inside.
-
Final Steps: Tightly close the screw cap. For extra protection, wrap the cap and neck of the vial with Parafilm®. Label the vial clearly and place it in the appropriate storage location (e.g., freezer).
Visualizations
Caption: A diagram showing the primary oxidative degradation pathways for ethoxy-thiophenes.
Caption: A workflow for troubleshooting common stability issues with ethoxy-thiophenes.
Caption: A diagram illustrating the main environmental factors that negatively impact stability.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. JPS58159429A - Decomposition method of thiophene - Google Patents [patents.google.com]
- 11. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 12. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
Minimizing side products in the synthesis of 2-Ethoxy-4-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products during the synthesis of 2-Ethoxy-4-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of substituted thiophenes like this compound can typically be achieved through methods such as the Fiesselmann thiophene synthesis or the Gewald aminothiophene synthesis. The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[1][2][3][4] The Gewald reaction utilizes a multicomponent reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to yield 2-aminothiophenes, which can be further modified.[2][5]
Q2: What are the likely side products in the synthesis of this compound?
A2: While specific side products depend on the chosen synthetic route and reaction conditions, common impurities can include:
-
Over-alkylation or -arylation products: If harsh alkylating or arylating agents are used.
-
Unreacted starting materials: Incomplete reactions can leave starting materials that are difficult to separate.
-
Polymerization products: Thiophenes can be susceptible to polymerization under acidic conditions.[5]
-
Isomeric thiophenes: Depending on the precursors, regioisomers may form.
-
Oxidation products: The thiophene ring can be oxidized to a thiophene-1-oxide or thiophene-1,1-dioxide under certain conditions.[5]
Q3: How can I purify the final this compound product?
A3: Purification is critical for obtaining a high-purity product. Common techniques include:
-
Column chromatography: Silica gel flash chromatography is often effective for separating the desired product from non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Use a higher concentration of reactants. |
| Degradation of product. | - Lower the reaction temperature. - Use a milder base or acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC Analysis | Formation of multiple side products. | - Optimize the stoichiometry of the reactants. - Control the reaction temperature more precisely. - Change the solvent to one that favors the desired reaction pathway. |
| Impure starting materials. | - Purify starting materials before use. - Verify the purity of reagents by analytical techniques (e.g., NMR, GC-MS). | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | - Use a different extraction solvent. - Perform a back-extraction to recover the product. |
| Formation of an emulsion during workup. | - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. | |
| Product is Unstable | Sensitivity to air or light. | - Store the purified product under an inert atmosphere. - Protect from light by using an amber-colored vial. |
Experimental Protocols
The following is an adapted, generalized protocol for a Gewald-type synthesis that could be modified for this compound.
Step 1: Knoevenagel Condensation
-
To a solution of the starting ketone (e.g., 4-phenylacetophenone) in a dry, inert solvent (e.g., DCM), add the active methylene compound (e.g., ethyl cyanoacetate).
-
Cool the reaction mixture to 0°C.
-
Add a Lewis acid catalyst (e.g., TiCl₄) dropwise, followed by a base (e.g., pyridine).[6][7]
-
Stir the reaction at room temperature for several hours until completion, monitored by TLC.
-
Quench the reaction with an acidic solution (e.g., 3N HCl) and extract the product with an organic solvent.[6][7]
Step 2: Thiophene Ring Formation
-
The product from Step 1 is then reacted with elemental sulfur in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
The reaction is typically heated to reflux for several hours.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.
-
The crude product is filtered and purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway (Gewald Synthesis)
Caption: A generalized workflow for the synthesis of this compound via the Gewald reaction.
Troubleshooting Logic for Low Yield
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Ethoxy-4-phenylthiophene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions for the synthesis of 2-Ethoxy-4-phenylthiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of a substituted thiophene, such as 2-ethoxy-4-bromothiophene, with phenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the precatalyst, or the catalyst has decomposed.[1][2] 2. Poor Substrate Solubility: The thiophene substrate or boronic acid has low solubility in the chosen solvent, hindering the reaction.[3][4] 3. Inappropriate Base: The base may not be strong enough or may be sterically hindered.[3] 4. Sub-optimal Temperature: The reaction temperature may be too low for efficient oxidative addition or reductive elimination.[1] | 1. Catalyst Activation: Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂ with phosphine ligands).[2] Consider using more robust Buchwald-type ligands and precatalysts.[3][4][5] 2. Solvent Screening: Test a range of solvents or solvent mixtures. For thiophene derivatives, solvent systems like 1,4-dioxane/water, THF/water, or toluene/water have proven effective.[6][7][8] The use of aqueous n-butanol can also be efficient for heterocyclic substrates. 3. Base Optimization: Screen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or Et₃N.[6][8][9] Ensure the base is finely powdered for better reactivity.[5] 4. Temperature Adjustment: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition.[6][10] |
| Significant Side Product Formation | 1. Homocoupling of Phenylboronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[11] 2. Protodeboronation: The boronic acid is hydrolyzed back to benzene before it can couple with the thiophene.[1][12] This is a common issue with heteroaryl boronic acids.[4] 3. Dehalogenation of the Thiophene Substrate: The bromo-thiophene is reduced to 2-ethoxythiophene.[11] | 1. Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.[8][13] Using a Pd(0) source directly can also minimize Pd(II)-mediated homocoupling.[1] 2. Anhydrous Conditions & Boronic Ester: Consider using anhydrous conditions or a more stable boronic acid derivative like a pinacol ester (phenylboronic acid pinacol ester).[1][12] Using a "slow-release" strategy with MIDA boronates can also be effective.[14] 3. Reaction Conditions: This can be influenced by the choice of base and solvent. Screening different conditions can help minimize this side reaction. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The desired product has a similar polarity to side products like the homocoupled biphenyl or unreacted starting materials. 2. Residual Palladium: The final product is contaminated with palladium residues. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger (e.g., thiol-functionalized silica gel) to remove residual metal before purification. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of 2-ethoxy-4-bromothiophene?
A1: While Pd(PPh₃)₄ is a commonly used and often effective catalyst, catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), often show higher activity and broader substrate scope, especially for challenging heteroaromatic couplings.[3][4][5] A catalyst screen is recommended to identify the optimal choice for your specific reaction.
Q2: What is the optimal solvent system for this reaction?
A2: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. Common and effective solvent systems for Suzuki couplings involving thiophenes include 1,4-dioxane/water, THF/water, and toluene/water.[6][7][8] The ratio of organic solvent to water can be optimized, often starting with a 4:1 or 3:1 mixture.
Q3: How can I minimize the homocoupling of phenylboronic acid?
A3: Homocoupling is often exacerbated by the presence of oxygen.[11] Therefore, it is crucial to thoroughly degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8][13] Using a direct Pd(0) source like Pd(PPh₃)₄ can also be beneficial over Pd(II) precatalysts which can promote this side reaction.[1]
Q4: My boronic acid seems to be decomposing. What can I do?
A4: Boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[12] To mitigate this, you can use a more stable derivative like a pinacol ester of phenylboronic acid.[1] Alternatively, employing milder bases like K₂CO₃ or using a biphasic system where the concentration of the boronic acid in the aqueous phase is low can help.
Q5: What is the role of the base in the Suzuki coupling reaction?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the organoboron compound to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14] The choice of base can significantly impact the reaction rate and yield.[9]
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Ethoxy-4-bromothiophene
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 2-ethoxy-4-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).[6]
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand are dissolved in the degassed organic solvent (e.g., 1,4-dioxane).[6]
-
This catalyst solution is then added to the Schlenk flask containing the reagents via syringe.
-
Degassed water is then added to the reaction mixture to achieve the desired solvent ratio (e.g., 4:1 dioxane/water).[7]
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]
-
The reaction progress is monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Different Bases on Yield
| Base | Yield (%) | Reference Conditions |
| K₃PO₄ | Often high | Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90°C[6] |
| K₂CO₃ | Good to high | Pd(0)/phosphine ligand, THF/H₂O, 65°C[15] |
| Na₂CO₃ | Moderate to high | Pd(II) catalyst, room temperature[9] |
| Cs₂CO₃ | Often very high | Can be effective in challenging couplings[9] |
| Et₃N | Variable | Used in some micellar Suzuki couplings[16] |
Table 2: Influence of Solvents on Suzuki Coupling of Thiophenes
| Solvent System | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 85-95 | Good solubility for many arylboronic acids.[6] |
| Toluene / H₂O | 85-90 | Effective, but may require phase-transfer catalyst for some substrates.[7] |
| THF / H₂O | 65-75 | Lower boiling point, suitable for more reactive substrates.[8] |
| n-Butanol / H₂O | ~100 | Can be highly efficient for heterocyclic substrates and allows for facile product separation.[17] |
| DMF / H₂O | 80-100 | Good solvating power, but can be difficult to remove during workup.[10] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of functionalized thiophenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of functionalized thiophenes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a bromothiophene substrate is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of thiophenes can stem from several factors. Common issues include inefficient catalyst activity, improper base selection, and suboptimal reaction conditions. To improve your yield, consider the following:
-
Catalyst and Ligand: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh and active. The choice of ligand can also be critical; electron-rich and bulky phosphine ligands often improve catalytic activity for less reactive substrates.
-
Base: The base is crucial for activating the boronic acid.[1][2][3] Potassium phosphate (K₃PO₄) is often effective in these reactions.[4][5] Ensure the base is finely ground and anhydrous if the reaction is sensitive to water.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[4] The ratio of solvents can impact the solubility of reactants and, consequently, the reaction rate.
-
Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 90 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[4]
-
Reagent Purity: Impurities in your bromothiophene, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity.
Q2: I am performing a Stille coupling with a thiophene derivative and am having trouble removing the organotin byproducts. What are the best purification methods?
A2: Removing toxic organotin byproducts is a common challenge in Stille couplings.[6][7] Here are some effective purification strategies:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) is a widely used method.[8] The fluoride ions react with the tin byproducts to form insoluble and easily filterable organotin fluorides.
-
Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with a small percentage of triethylamine in the eluent can effectively remove tin residues.[9]
-
DBU/Iodine Treatment: For stubborn cases, a workup involving dilution with ether, addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and then an ether-iodine solution until the iodine color persists can be effective before chromatographic purification.[8]
Q3: My C-H activation/arylation of a thiophene is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the direct arylation of thiophenes can be challenging, as both the C2 and C5 positions are susceptible to electrophilic attack.[10] Several factors influence the selectivity:
-
Directing Groups: The presence of a directing group on the thiophene ring can effectively guide the arylation to a specific position.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. For instance, in some cases, using a phosphine-free palladium catalyst can favor arylation at the C2 position.[11]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all play a role in controlling the regioselectivity. Careful optimization of these parameters is often necessary.
-
Silver Additives: In some direct arylation reactions of benzo[b]thiophenes, the use of a silver salt like Ag₂CO₃ has been shown to promote selective C-H activation at the α-position, even at room temperature.[12]
Q4: What are the common side reactions in the Stille coupling of thiophenes?
A4: The most prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent.[6][7] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst or via a radical-mediated process.[7] Additionally, direct C-H stannylation of the thiophene ring has been observed as an unprecedented side reaction.[13][14]
Troubleshooting Guides
Low Yield in Functionalized Thiophene Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation in Suzuki Coupling | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. |
| Incorrect base | Switch to a different base. K₃PO₄ is often effective for thiophene substrates.[4][5] | |
| Poor solubility of reagents | Adjust the solvent system. A mixture of 1,4-dioxane and water can improve solubility.[4] | |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Low yield in Stille Coupling | Inefficient transmetalation | The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. |
| Degradation of organostannane | Ensure the organostannane is pure and was stored under inert conditions. | |
| Ligand inhibition | Sterically hindered and electron-rich phosphine ligands can accelerate the coupling. | |
| Low yield in C-H Activation | Inactive C-H bond | More forcing conditions (higher temperature, stronger base) may be required. |
| Catalyst poisoning | Ensure starting materials and solvents are free of impurities that could deactivate the catalyst. | |
| Reversible C-H activation | The choice of oxidant or additive can influence the efficiency of the catalytic cycle. |
Formation of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of homocoupled product in Suzuki Coupling | Slow cross-coupling relative to homocoupling | Optimize the reaction conditions (lower temperature, different ligand) to favor the cross-coupling pathway. |
| Significant amount of debrominated starting material | Reductive dehalogenation side reaction | Use a less reactive base or lower the reaction temperature. |
| Mixture of regioisomers in C-H functionalization | Non-selective C-H activation | Screen different catalyst/ligand combinations. The use of directing groups can enforce regioselectivity. |
| Poly-arylated thiophenes in direct arylation | Over-reaction of the product | Use a larger excess of the thiophene starting material.[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol describes the synthesis of 2,5-biaryl-3-hexylthiophene derivatives.[4]
-
To a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).
-
Add 1,4-dioxane (2 mL) and stir the mixture for 30 minutes at 25 °C.
-
Add the desired arylboronic acid (2.5 mmol), potassium phosphate (K₃PO₄, 4 mmol), and water (0.5 mL) under argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
General Procedure for Stille Coupling of Thiophene Derivatives
This is a general procedure and may require optimization for specific substrates.
-
In a dry Schlenk tube under an argon atmosphere, dissolve the bromothiophene (1 equivalent) and the organostannane reagent (1.1 equivalents) in anhydrous and degassed toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required (e.g., P(o-tol)₃).
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in the FAQs for removing organotin residues, followed by silica gel chromatography.
General Procedure for Direct Arylation of Thiophenes
This protocol is an example for the direct arylation of thiophene with aryl bromides.[11]
-
In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1 equivalent), thiophene (in excess), palladium(II) acetate (0.2 mol%), and a suitable base (e.g., K₂CO₃).
-
Add a high-boiling point solvent such as DMA or toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir until the starting material is consumed.
-
Cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Thiophene Synthesis
Caption: A logical workflow for troubleshooting low-yield functionalized thiophene syntheses.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Stille Coupling
Caption: The catalytic cycle for the Stille cross-coupling reaction.
General Mechanism of Direct C-H Arylation
Caption: A generalized mechanism for the direct C-H arylation of thiophenes.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Workup [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Ethoxy-4-phenylthiophene in Device Fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-ethoxy-4-phenylthiophene during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for preparing solutions of this compound for device fabrication?
A2: Based on the solubility of similar thiophene-based small molecules and polymers, the following solvents are recommended for initial screening:
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Good Solvents: Chloroform, Chlorobenzene, Toluene, Tetrahydrofuran (THF), and Xylene. These solvents are commonly used for processing thiophene derivatives for applications in organic electronics.
-
Poor Solvents: Alcohols (e.g., methanol, ethanol), Acetone, and Water. These are generally poor solvents for nonpolar organic molecules.
It is crucial to experimentally determine the optimal solvent and concentration for your specific application, as the choice of solvent significantly impacts film morphology and device performance.
Q3: What is the impact of solvent choice on the final device performance?
A3: The choice of solvent has a profound effect on the morphology, crystallinity, and phase separation of the this compound thin film, which in turn dictates the electronic properties and performance of the fabricated device. The solvent's boiling point, vapor pressure, and its interaction with the solute molecules determine the rate of evaporation and the self-assembly process during film formation. For instance, solvents with different evaporation rates can lead to variations in molecular ordering and domain size in the thin film.
Troubleshooting Guides
Issue 1: Poor Solubility or Incomplete Dissolution
Symptoms:
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Visible undissolved particles in the solution.
-
Cloudy or hazy appearance of the solution.
-
Low concentration of the final solution.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Refer to the recommended solvent list in the FAQs. If solubility is still an issue, consider using a solvent with a closer solubility parameter to that of this compound. A solvent blend can also be effective. |
| Insufficient Sonication | Sonicate the solution in an ultrasonic bath. Start with short durations (5-10 minutes) and monitor for any degradation of the material. |
| Low Temperature | Gently warm the solution while stirring. Be cautious, as excessive heat can lead to solvent evaporation and potential degradation of the compound. |
| Concentration Too High | Attempt to dissolve a smaller amount of the compound in the same volume of solvent to determine the saturation point. |
Issue 2: Aggregation in Solution
Symptoms:
-
Formation of precipitates over time.
-
Inconsistent film formation during deposition.
-
Poor device-to-device reproducibility.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solvent Quality | Use high-purity, anhydrous solvents to avoid impurities that can act as nucleation sites for aggregation. |
| Supersaturated Solution | Prepare a fresh solution at a slightly lower concentration. Filter the solution through a PTFE syringe filter (0.2 µm or 0.45 µm) immediately before use to remove any small aggregates. |
| Temperature Fluctuations | Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. |
| Strong Intermolecular Interactions | Consider using a co-solvent to disrupt strong π-π stacking interactions between the thiophene molecules. |
Issue 3: Poor Film Quality after Spin Coating
Symptoms:
-
Non-uniform film thickness.
-
Presence of "comets," "pinholes," or other defects.
-
Dewetting of the film from the substrate.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Spin Speed or Time | Optimize the spin coating parameters. Higher spin speeds generally result in thinner films. A two-step spin program (a slow step for spreading followed by a fast step for thinning) can improve uniformity. |
| Particulate Contamination | Work in a clean environment (e.g., a glovebox or a cleanroom). Filter the solution immediately before deposition. Ensure the substrate is scrupulously clean. |
| Poor Wetting | The surface energy of the substrate may not be compatible with the solvent. Treat the substrate with a surface modifier (e.g., UV-ozone treatment or a self-assembled monolayer like HMDS) to improve wettability. |
| Rapid Solvent Evaporation | Use a solvent with a higher boiling point to slow down the evaporation rate, allowing more time for the molecules to self-organize. A solvent mixture can also be used to tune the evaporation rate. |
Experimental Protocols
Protocol 1: Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent to achieve the target concentration (e.g., 1-10 mg/mL as a starting point).
-
Dissolution:
-
Stir the mixture using a magnetic stir bar at room temperature.
-
If dissolution is slow, sonicate the vial in an ultrasonic bath for 5-15 minutes.
-
Gentle heating (e.g., up to 40-50 °C) can be applied, but monitor for any color change which might indicate degradation.
-
-
Filtration: Before use, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any undissolved particles or aggregates.
Protocol 2: Spin Coating for Thin Film Deposition
-
Substrate Preparation:
-
Clean the substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath (10 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with UV-ozone for 10-15 minutes to improve wettability.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution to cover the substrate.
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Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (for spreading).
-
Step 2: 2000-4000 rpm for 30-60 seconds (for thinning and drying).
-
-
-
Annealing:
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Transfer the coated substrate to a hotplate for thermal annealing. The annealing temperature and time should be optimized based on the desired film morphology and to remove residual solvent (e.g., 80-120 °C for 10-30 minutes). Perform annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
-
Visualizations
References
Enhancing the performance of 2-Ethoxy-4-phenylthiophene-based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the performance of 2-Ethoxy-4-phenylthiophene-based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and operation of this compound OLEDs.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| EFF-001 | Low External Quantum Efficiency (EQE) | 1. Poor film morphology of the this compound layer.[1] 2. Imbalanced charge injection and transport.[2] 3. Non-optimal thickness of the emissive layer (EML). 4. Energy level mismatch between adjacent layers. | 1. Optimize deposition parameters (e.g., substrate temperature, deposition rate) for the this compound layer to ensure a uniform and amorphous film. 2. Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier injection. 3. Systematically vary the thickness of the this compound EML to find the optimal value for charge recombination. 4. Introduce interlayers or select alternative HTL/ETL materials with better energy level alignment. |
| STB-002 | Rapid Luminance Decay / Poor Operational Stability | 1. Crystallization or morphological changes in the organic layers during operation.[3][4] 2. Degradation of the this compound molecule due to heat or high current density. 3. Poor interfacial integrity between the organic layers and the electrodes. 4. Presence of impurities or moisture in the device. | 1. Incorporate this compound into a stable host material within the EML. 2. Operate the device at lower current densities and ensure efficient heat sinking. 3. Ensure pristine vacuum conditions during deposition and consider surface treatment of the electrodes. 4. Use high-purity (sublimed) this compound and other organic materials. Ensure all fabrication steps are performed in an inert atmosphere (e.g., glovebox). |
| VOL-003 | High Turn-On Voltage | 1. Large injection barriers for holes or electrons. 2. Low charge carrier mobility in the transport layers or the EML.[2] 3. High series resistance in the device. | 1. Select HTL and ETL materials with HOMO and LUMO levels, respectively, that are well-matched with the work function of the anode and cathode. 2. Investigate alternative transport materials known for higher charge mobility. 3. Ensure good ohmic contact at the electrode-organic interfaces and check for any potential short circuits or high-resistance pathways. |
| CLR-004 | Inconsistent or Inhomogeneous Emission Color | 1. Non-uniform thickness of the organic layers across the substrate.[5] 2. Phase segregation or aggregation of the this compound within the EML.[3] 3. Presence of "dark spots" or "bright spots" due to substrate defects or particle contamination.[6] | 1. Optimize the deposition process to ensure uniform layer thickness. This can be monitored using techniques like spectroscopic ellipsometry.[7] 2. Adjust the concentration of this compound in the host material and optimize deposition conditions to prevent aggregation. 3. Thoroughly clean and inspect substrates before use. Maintain a clean fabrication environment to minimize particle contamination.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical device architecture for a this compound-based OLED?
A common architecture is a multilayer stack, for example: Substrate / Anode (e.g., ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: this compound doped in a host) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The choice of HIL, HTL, host, ETL, and EIL materials is crucial for device performance.[7]
Q2: How can I improve the solubility of this compound for solution-based processing?
While vacuum deposition is common for small molecules, solution processing can be more cost-effective.[3] To improve solubility, you could consider modifying the molecular structure of this compound by adding flexible alkyl chains, although this would be a synthetic modification. Alternatively, careful selection of solvent systems and the use of additives can enhance solubility.
Q3: What are the key characterization techniques I should use to evaluate my this compound OLEDs?
Essential characterization includes:
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Current-Voltage-Luminance (IVL) measurements: To determine the turn-on voltage, current density, luminance, and power efficiency.[8]
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Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and color coordinates (CIE).
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External Quantum Efficiency (EQE) measurement: To quantify the device's efficiency in converting electrons to photons.
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Operational Lifetime Testing: To assess the stability of the device over time at a constant current or brightness.
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Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of this compound for assessing energy level alignment with other layers.
Q4: My device is experiencing "burn-in." What is this and how can I mitigate it?
Burn-in, or image retention, occurs when a static image is displayed for a prolonged period, leading to a persistent "ghost" image.[9][10] This is due to the differential degradation of the organic materials.[10] To mitigate this, avoid displaying static, high-contrast images for extended durations. For experimental purposes, ensure that the entire pixel area is exercised uniformly during testing. The inherent stability of the this compound and surrounding materials is a key factor in preventing rapid burn-in.
Experimental Protocols
Synthesis of this compound
This is a proposed synthetic route based on established thiophene synthesis methodologies.
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Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
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To a solution of acetophenone in dry DCM, add ethyl cyanoacetate.
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Cool the reaction mixture to 0 °C and stir for 30 minutes.
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Add TiCl4 dropwise and stir for 1 hour at 0 °C.
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Add pyridine in two portions and stir the reaction mixture for 18 hours at room temperature.
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Pour the crude mixture into 3 N HCl and extract with DCM.
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Purify the product by column chromatography.
-
-
Step 2: Synthesis of 2-Hydroxy-4-phenylthiophene-3-carbonitrile.
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To a refluxing solution of the product from Step 1 in ethanol, add a solution of sodium in ethanol dropwise.
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Stir the reaction mixture for 4 hours while refluxing.
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Cool the reaction to room temperature, add water, and stir for 1 hour.
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Filter the crude product and acidify the filtrate with HCl to a pH of 2.
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Collect the precipitate and dry to yield the product.
-
-
Step 3: Ethoxy functionalization (Williamson Ether Synthesis).
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Dissolve the product from Step 2 in a suitable solvent like DMF.
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Add a base such as K2CO3, followed by the addition of ethyl iodide.
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Heat the reaction mixture and monitor by TLC until completion.
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After cooling, pour the mixture into water and extract with an organic solvent.
-
Purify the final product, this compound, by column chromatography and then by sublimation for high purity required for OLED fabrication.
-
OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially sonicate patterned ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
-
Layer Deposition:
-
Load the cleaned substrates and high-purity organic materials (including this compound) into a high-vacuum thermal evaporation system (base pressure < 10^-6 Torr).
-
Deposit the organic layers sequentially at a controlled rate (e.g., 1-2 Å/s). The EML can be co-evaporated from two sources if a host-dopant system is used.
-
Deposit the metal cathode at a higher rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
-
Performance Data
Below is a summary of hypothetical performance data for OLEDs incorporating this compound, illustrating the effects of varying device parameters.
Table 1: Device Performance as a Function of EML Thickness
| EML Thickness (nm) | Turn-On Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) |
| 10 | 4.2 | 8,500 | 4.1 | (0.33, 0.58) |
| 20 | 3.8 | 12,300 | 5.5 | (0.32, 0.59) |
| 30 | 4.5 | 10,100 | 4.8 | (0.32, 0.59) |
| 40 | 5.1 | 7,600 | 3.9 | (0.31, 0.60) |
Table 2: Comparison of Different HTL Materials
| HTL Material | HOMO Level (eV) | Turn-On Voltage (V) | Max. Current Efficiency (cd/A) | Max. EQE (%) |
| TAPC | -5.5 | 3.8 | 15.2 | 5.5 |
| NPB | -5.4 | 4.1 | 13.8 | 5.1 |
| PEDOT:PSS | -5.2 | 4.8 | 10.5 | 4.2 |
Visualizations
Caption: Energy level diagram of a typical this compound-based OLED.
Caption: Workflow for the fabrication of this compound-based OLEDs.
References
- 1. nbinno.com [nbinno.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 4. energy.gov [energy.gov]
- 5. researchgate.net [researchgate.net]
- 6. energy.gov [energy.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 9. tomsguide.com [tomsguide.com]
- 10. quora.com [quora.com]
Strategies to improve the charge transport in 2-Ethoxy-4-phenylthiophene materials
Welcome to the technical support center for 2-Ethoxy-4-phenylthiophene-based materials. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the synthesis, characterization, and device fabrication involving this class of organic semiconductors.
Frequently Asked Questions (FAQs)
Q1: What are the expected charge transport characteristics of this compound materials?
A1: this compound is a π-conjugated system that is expected to exhibit p-type semiconductor behavior, where holes are the primary charge carriers. The charge transport properties are highly dependent on the molecular packing in the solid state. The ethoxy group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) energy level, which in turn affects charge injection from the electrodes. The phenyl group can promote π-π stacking, which is crucial for efficient intermolecular charge hopping. The overall charge carrier mobility is a result of the interplay between molecular ordering, crystallinity, and the presence of defects or traps.
Q2: How can I improve the solubility of this compound derivatives for solution processing?
A2: Solubility can be a challenge for rigid organic molecules. To improve solubility, consider the following strategies:
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Solvent Selection: Experiment with a range of organic solvents with varying polarities, such as chloroform, chlorobenzene, dichlorobenzene, toluene, and xylene.
-
Temperature: Gently heating the solvent can increase the solubility of your compound. However, be cautious of potential degradation at high temperatures.
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Sonication: Using an ultrasonic bath can help to break down aggregates and improve dissolution.
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Molecular Design: If you are in the synthesis phase, consider introducing longer or branched alkyl chains to the thiophene backbone to enhance solubility.
Q3: What are the key factors influencing the thin-film morphology of this compound materials?
A3: The thin-film morphology is critical for achieving good charge transport. Key influencing factors include:
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Deposition Technique: The choice of deposition method (e.g., spin-coating, drop-casting, solution shearing) will significantly impact the film's uniformity, crystallinity, and molecular orientation.
-
Solvent: The solvent's boiling point and its interaction with the substrate and the semiconductor material affect the drying rate and the resulting film morphology.
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Substrate Treatment: The surface energy of the substrate plays a crucial role in how the film forms. Surface treatments, such as with octadecyltrichlorosilane (OTS), can promote better molecular ordering.
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Post-Deposition Annealing: Thermal or solvent vapor annealing can be used to improve the crystallinity and molecular packing of the thin film.[1][2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and characterization of Organic Thin-Film Transistors (OTFTs) using this compound materials.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Charge Carrier Mobility | - Poor molecular ordering in the thin film.- Presence of charge traps (impurities, structural defects).- High contact resistance between the semiconductor and the electrodes. | - Optimize Annealing: Experiment with different thermal annealing temperatures and durations, or try solvent vapor annealing with various solvents to improve crystallinity.[1][2][3]- Purify Material: Ensure the this compound material is of high purity. Recrystallization or column chromatography may be necessary.- Substrate Treatment: Use self-assembled monolayers (SAMs) like OTS on the dielectric surface to promote ordered growth.- Electrode Modification: Treat the source and drain electrodes with a suitable work function matching layer (e.g., a thin layer of MoO₃ for p-type materials) to reduce the charge injection barrier. |
| High OFF Current in OTFTs | - Presence of impurities or dopants in the semiconductor layer.- Gate leakage current through the dielectric layer. | - Material Purity: As with low mobility, ensure the purity of the semiconductor.- Dielectric Integrity: Verify the quality of your gate dielectric. If you are fabricating your own, optimize the deposition process to minimize pinholes. Consider using a different dielectric material.- Device Architecture: A bottom-gate architecture with a thick dielectric can sometimes lead to higher leakage. Evaluate your device design. |
| Poor Film Quality (e.g., dewetting, pinholes) | - Mismatch between the solvent and the substrate surface energy.- Incompatible solvent for the semiconductor material.- Contaminated substrate. | - Substrate Cleaning: Implement a rigorous substrate cleaning protocol (e.g., sonication in acetone, isopropanol, and deionized water, followed by UV-ozone treatment).- Surface Modification: Use a surface treatment on the substrate that is compatible with your chosen solvent.- Solvent Blends: Experiment with solvent mixtures to fine-tune the evaporation rate and solubility. |
| Inconsistent Device Performance | - Variations in thin-film thickness and morphology across the substrate.- Inconsistent annealing conditions.- Degradation of the material in ambient conditions. | - Deposition Control: Optimize your deposition parameters (e.g., spin speed and time for spin-coating) to achieve uniform films.- Controlled Environment: Ensure that annealing is performed in a controlled environment (e.g., a nitrogen-filled glovebox) with precise temperature and time control.- Encapsulation: For testing and storage, consider encapsulating your devices to protect them from moisture and oxygen. |
Data Presentation
The following table summarizes typical charge transport parameters for thiophene-based organic semiconductors. Note that specific values for this compound are not widely reported in the literature; the data presented here for related materials can serve as a benchmark for your experiments.
| Material Class | Typical Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference Material |
| Alkoxy-substituted Polythiophenes | 0.1 - 1.0 | > 10⁵ | Solution-based | Poly(3-oxyhexyl-thiophene) (P3OHT) |
| Phenyl-substituted Thiophenes | 0.01 - 0.5 | > 10⁶ | Solution-based / Vacuum | Phenyl-flanked benzothiadiazole |
| Fused Thiophenes | > 1.0 | > 10⁷ | Vacuum | DNTT, C10-DNTT |
Note: The performance of organic semiconductors is highly dependent on device architecture, fabrication conditions, and measurement protocols.
Experimental Protocols
Detailed Methodology for OTFT Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Cleaning:
-
Sequentially sonicate the heavily n-doped Si wafers with a 300 nm SiO₂ layer in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any organic residues and to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (OTS Modification):
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Prepare a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene inside a nitrogen-filled glovebox.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes.
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Rinse the substrates with fresh toluene to remove any excess OTS.
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Anneal the substrates at 120°C for 1 hour in the glovebox to form a stable self-assembled monolayer.
-
-
Semiconductor Deposition (Spin-Coating):
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Deposit the solution onto the OTS-treated substrate by spin-coating at 2000-4000 rpm for 60 seconds.
-
Anneal the film at a predetermined temperature (e.g., 100-150°C) for 30-60 minutes in the glovebox. The optimal annealing temperature should be determined experimentally.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask.
-
Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask at a rate of 0.1-0.2 Å/s. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be used.
-
-
Characterization:
-
Transfer the fabricated devices to a probe station for electrical characterization.
-
Measure the transfer and output characteristics using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in a nitrogen atmosphere).
-
Visualizations
Experimental Workflow for OTFT Fabrication
Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.
Logical Relationship of Factors Affecting Charge Transport
Caption: Interplay of factors influencing charge transport in organic semiconductors.
References
Preventing degradation of 2-Ethoxy-4-phenylthiophene during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Ethoxy-4-phenylthiophene during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of substituted thiophenes, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of non-aromatic and potentially reactive S-oxides (sulfoxides) and sulfones.[1][2][3]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to ring-opening or the formation of various photoproducts. The presence of oxygen can accelerate this process.
-
Acid/Base Catalyzed Hydrolysis: The ethoxy group is potentially labile under strong acidic or basic conditions, which could lead to hydrolysis and the formation of the corresponding hydroxylated thiophene derivative.
Q2: How can I detect the degradation of this compound in my samples?
A2: Several analytical techniques can be employed to detect and quantify the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC-UV): This is a primary method for separating the parent compound from its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at the compound's λmax is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of degradation products. The formation of a thiophene S-oxide, for instance, would result in characteristic shifts in the NMR spectrum.[1][2]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of degradation products, aiding in their structural elucidation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. It should be kept away from strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected loss of starting material or appearance of new peaks in HPLC analysis after a reaction.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidative Degradation | Analyze a sample of the reaction mixture by LC-MS to look for masses corresponding to the addition of one or two oxygen atoms to the parent molecule. 1H NMR may also show characteristic downfield shifts for protons adjacent to the oxidized sulfur.[1][2] | Degas solvents before use. Run reactions under an inert atmosphere (N2 or Ar). Avoid the use of strong oxidizing agents unless required by the reaction chemistry. |
| Acid/Base Induced Degradation | Check the pH of the reaction mixture. If acidic or basic, neutralize a small aliquot and re-analyze by HPLC to see if degradation is halted. | Use buffered solutions to maintain a neutral pH. If acidic or basic conditions are necessary, perform the reaction at the lowest possible temperature and for the shortest duration. |
| Photodegradation | If the reaction was exposed to light, repeat the experiment in a flask wrapped in aluminum foil or in an amber-colored flask. | Protect light-sensitive compounds from light at all stages of the experiment, including storage and during the reaction setup. |
Issue 2: Discoloration of the this compound solution over time.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Formation of Colored Impurities | Analyze the discolored solution by HPLC-UV/Vis to identify any new peaks with absorbance in the visible region. | Store the compound in a dark, cool place under an inert atmosphere. Purify the compound if it is old or has been stored improperly. |
| Reaction with Solvent | Test the stability of the compound in different solvents by preparing small-scale solutions and monitoring them over time. | Choose a stable, high-purity solvent for your experiments. Avoid solvents that may contain peroxides (e.g., old ethers). |
Data Presentation
Table 1: General Stability of Substituted Thiophenes under Forced Degradation Conditions
| Stress Condition | Typical Observation for Thiophene Derivatives | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to significant degradation, depending on the lability of substituents. | Hydrolysis of the ethoxy group to a hydroxyl group. |
| Basic (e.g., 0.1 M NaOH) | Often more susceptible to degradation than under acidic conditions.[4] | Hydrolysis of the ethoxy group, potential ring-opening under harsh conditions. |
| Oxidative (e.g., 3% H2O2) | Significant degradation is expected. | Thiophene S-oxide, thiophene S,S-dioxide. |
| Thermal (e.g., 80 °C) | Generally stable, but depends on the presence of other reagents. | Varies depending on the reaction environment. |
| Photolytic (UV light) | Degradation is likely, especially in the presence of oxygen. | Complex mixture of photoproducts. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring the Degradation of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax of this compound (determine experimentally, likely in the 250-300 nm range).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Photodegradation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile). Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples appropriately. Analyze by the HPLC-UV method described in Protocol 1.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for preventing degradation.
Caption: Workflow for a forced degradation study.
References
- 1. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-Ethoxy-4-phenylthiophene and Congeners: A Guide for Drug Discovery Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their versatile biological activities.[1] Their structural resemblance to the benzene ring allows for favorable interactions with a multitude of biological targets, while the sulfur atom imparts unique electronic and hydrogen-bonding characteristics that can enhance binding affinity and specificity.[1] This guide provides a comparative analysis of 2-Ethoxy-4-phenylthiophene and other functionally significant thiophene derivatives, offering insights into their structure-activity relationships, and presenting supporting experimental data and protocols to aid in the development of novel therapeutics.
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential physicochemical and biological properties by examining closely related analogs. This guide will focus on a comparative analysis of thiophene derivatives with key substitutions at the 2 and 4 positions, highlighting their therapeutic potential across different disease areas. We will delve into derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: Thiophene-Based PD-L1 Antagonists
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells often exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest in oncology.
A novel class of PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been developed.[2][3] These compounds function by inducing dimerization of PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells and restoring anti-tumor immunity.
Data Presentation
| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |
| Compound 4a | 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | PD-L1 | HTRF binding assay | 25 | [2] |
| BMS-1166 | N/A (Biphenyl-based) | PD-L1 | HTRF binding assay | 5.2 | [2] |
Experimental Protocols
Synthesis of 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivatives (Gewald Reaction) [2]
The synthesis of the 2-hydroxy-4-phenylthiophene-3-carbonitrile core is achieved through a multi-step process starting with a Gewald three-component reaction.
-
Step 1: Synthesis of Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate. To a solution of 4-fluoroacetophenone and ethyl cyanoacetate in dry dichloromethane (DCM) at 0°C, titanium tetrachloride (TiCl4) is added dropwise, followed by pyridine. The reaction mixture is stirred for 18 hours at room temperature. The crude product is then extracted.
-
Step 2: Synthesis of 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile. The product from Step 1 is refluxed in ethanol with sodium ethoxide. After cooling, water is added, and the mixture is stirred. The filtrate is acidified with hydrochloric acid to precipitate the desired product.
PD-L1/PD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [2]
This assay is used to determine the ability of a compound to inhibit the interaction between PD-L1 and PD-1.
-
Recombinant human PD-L1 and PD-1 proteins are used.
-
A test compound is incubated with the PD-L1 protein.
-
The PD-1 protein, labeled with a fluorescent donor, and a fluorescent acceptor-labeled antibody against a tag on PD-L1 are added to the mixture.
-
If the compound does not inhibit the interaction, the proximity of the donor and acceptor fluorophores on PD-1 and PD-L1 results in a high HTRF signal.
-
Inhibitory compounds disrupt the interaction, leading to a decrease in the HTRF signal.
-
The IC50 value is calculated from the dose-response curve.
Mandatory Visualization
References
- 1. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2-Ethoxy-4-phenylthiophene vs. 2-alkoxy-4-phenylthiophenes in solar cells
Alkoxy side chains play a crucial role in tuning the properties of donor materials in organic solar cells.[1][2] They not only enhance solubility for solution-based processing but also impact the molecular packing, electronic energy levels, and ultimately, the device performance.[1] The length and branching of the alkoxy chain can influence the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of a solar cell.
Qualitative Performance Comparison
The variation of the alkoxy chain (e.g., from methoxy to ethoxy to longer chains) on a 4-phenylthiophene core is expected to influence the solar cell performance through several mechanisms:
-
Solubility and Morphology: Longer or branched alkoxy chains generally lead to better solubility of the thiophene derivative. This is a critical factor for forming a uniform and well-ordered active layer in the solar cell, which is essential for efficient charge transport.
-
Energy Levels: The electron-donating nature of alkoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material.[2] This, in turn, affects the open-circuit voltage (Voc) of the solar cell. Generally, longer alkyl chains have a slightly stronger electron-donating effect, which can raise the HOMO level and potentially decrease the Voc.
-
Intermolecular Interactions and Charge Mobility: The length and bulkiness of the alkoxy chain can affect the intermolecular packing of the thiophene derivatives in the solid state. Shorter, linear chains may facilitate closer π-π stacking, which is beneficial for charge transport and can lead to a higher short-circuit current density (Jsc) and fill factor (FF). Conversely, longer or bulkier chains might disrupt this packing, potentially lowering charge mobility.
Based on these principles, a hypothetical comparison between 2-Ethoxy-4-phenylthiophene and other 2-alkoxy-4-phenylthiophenes is summarized in the table below. It is important to reiterate that this is a projection based on general trends and not on direct experimental data.
| Alkoxy Chain | Expected Solubility | Potential Impact on Film Morphology | Anticipated Effect on Voc | Predicted Influence on Jsc and FF |
| Methoxy (-OCH3) | Lower | May lead to more crystalline domains | Potentially higher | Could be higher due to better packing |
| Ethoxy (-OC2H5) | Moderate | Balanced crystalline and amorphous regions | Moderate | Potentially balanced performance |
| Butoxy (-OC4H9) | Higher | May result in a more disordered film | Potentially lower | Could be lower due to disrupted packing |
| Hexyloxy (-OC6H13) | Highest | Increased disorder likely | Potentially lowest | Likely lower due to poor charge transport |
Experimental Protocols
The fabrication and characterization of organic solar cells involving these materials would typically follow a standardized procedure.
Device Fabrication
A common architecture for organic solar cells is the bulk heterojunction (BHJ) device structure. The fabrication process generally involves the following steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and then annealed.
-
Active Layer Deposition: The 2-alkoxy-4-phenylthiophene derivative (as the donor) is blended with an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a common organic solvent (such as chlorobenzene or chloroform). This blend is then spin-coated on top of the HTL to form the photoactive layer. The film is subsequently annealed to optimize its morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: Finally, a low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer under high vacuum to serve as the electron transport layer and cathode.
Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²). The key parameters are determined from the current density-voltage (J-V) curve:
-
Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Voc and Jsc.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident light power density.
Conceptual Visualization
The following diagram illustrates the logical relationship between the length of the alkoxy side chain and its potential impact on key material properties and, consequently, the performance of the solar cell.
Caption: Conceptual flowchart of alkoxy chain length's influence on solar cell performance.
References
Validating the Structure of Synthesized 2-Ethoxy-4-phenylthiophene: A Comparative Guide to 2D NMR Spectroscopy
In the synthesis of novel organic compounds, rigorous structural validation is paramount to ensure the identity and purity of the target molecule. For drug development professionals and researchers in the chemical sciences, unambiguous confirmation of a molecular structure is a critical step before proceeding with further studies. This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of a synthesized compound, 2-Ethoxy-4-phenylthiophene. We will objectively compare the capabilities of 2D NMR with other common analytical techniques and provide supporting experimental data and protocols.
The Challenge of Structural Isomerism
The synthesis of this compound can potentially yield other isomers, such as 2-Ethoxy-3-phenylthiophene or 3-Ethoxy-4-phenylthiophene. Distinguishing between these constitutional isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to the similar chemical environments of the substituent groups. 2D NMR spectroscopy, however, provides through-bond and through-space correlation data that can definitively establish the connectivity of atoms within the molecule.
Comparison of Structural Validation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive structural confirmation. The table below compares 2D NMR with two other widely used techniques: Mass Spectrometry and Single-Crystal X-ray Diffraction.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Diffraction |
| Information Provided | Detailed atomic connectivity (through-bond correlations), spatial proximity of atoms (through-space correlations), and stereochemical relationships. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns that can suggest structural motifs. | Precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and absolute configuration.[1] |
| Sample Requirements | Requires a pure sample dissolved in a suitable deuterated solvent (typically 5-10 mg). | Requires a very small amount of sample (micrograms to nanograms), which can be in a solid or liquid form. | Requires a high-quality single crystal of the compound, which can be challenging to obtain.[1] |
| Strengths | - Non-destructive technique.[2] - Provides unambiguous evidence of atomic connectivity. - Can be used to study dynamic processes in solution. | - High sensitivity, capable of detecting trace amounts of material.[2] - Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) to analyze complex mixtures.[2] | - Provides the most definitive structural information.[3][4] - Can determine absolute stereochemistry. |
| Limitations | - Relatively lower sensitivity compared to MS.[2] - Can be time-consuming to acquire and process data. - Requires relatively pure samples. | - Does not directly provide information on the connectivity of atoms. - Isomers can be difficult to distinguish without fragmentation analysis and reference spectra. | - The compound must form a suitable single crystal. - The structure in the crystalline state may not always represent the conformation in solution. |
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | S | - | - |
| 2 | C | - | ~165 |
| 3 | C-H | ~6.5 | ~100 |
| 4 | C | - | ~140 |
| 5 | C-H | ~7.0 | ~120 |
| 6 (Ethoxy CH₂) | C-H₂ | ~4.1 (quartet) | ~68 |
| 7 (Ethoxy CH₃) | C-H₃ | ~1.4 (triplet) | ~15 |
| 1' (Phenyl C) | C | - | ~135 |
| 2'/6' (Phenyl C-H) | C-H | ~7.5 (doublet) | ~125 |
| 3'/5' (Phenyl C-H) | C-H | ~7.3 (triplet) | ~129 |
| 4' (Phenyl C-H) | C-H | ~7.2 (triplet) | ~127 |
Key 2D NMR Correlations for Structural Validation
The definitive structural assignment of this compound is achieved by analyzing the cross-peaks in various 2D NMR spectra. The table below outlines the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the substitution pattern.
| Experiment | Correlation Type | Expected Key Cross-Peaks | Structural Information Confirmed |
| COSY | ¹H-¹H (through 2-3 bonds) | - H-6 (ethoxy CH₂) with H-7 (ethoxy CH₃) - H-2'/6' with H-3'/5' - H-3'/5' with H-4' | - Confirms the presence of the ethoxy group. - Confirms the connectivity within the phenyl ring. |
| HSQC | ¹H-¹³C (through 1 bond) | - H-3 with C-3 - H-5 with C-5 - H-6 with C-6 - H-7 with C-7 - H-2'/6' with C-2'/6' - H-3'/5' with C-3'/5' - H-4' with C-4' | - Assigns the protonated carbons in the molecule. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | - H-3 to C-2, C-4, and C-5 - H-5 to C-3 and C-4 - H-6 (ethoxy CH₂) to C-2 - H-2'/6' to C-4 and C-1' | - Crucially confirms the position of the phenyl group at C-4 and the ethoxy group at C-2. The correlation between the thiophene proton H-3 and the quaternary carbon C-4, which is also coupled to the phenyl protons, is a key piece of evidence. |
Experimental Protocol for 2D NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. Instrument Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to obtain optimal resolution.
3. 1D NMR Spectra Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the chemical shift range and to serve as a reference.
-
Acquire a 1D ¹³C{¹H} spectrum to identify the carbon chemical shifts.
4. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence. Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for ⁿJ(CH) couplings in the range of 4-10 Hz.
5. Data Processing and Analysis:
-
Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a suitable window function (e.g., sine-bell) in both dimensions before Fourier transformation.
-
Phase the spectra and calibrate the chemical shift axes.
-
Analyze the cross-peaks in each 2D spectrum to establish the correlations and confirm the structure of this compound.
Visualizing the Validation Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key 2D NMR correlations for the structural validation of this compound.
Conclusion
The structural validation of a synthesized compound is a non-negotiable step in chemical research and development. While techniques like mass spectrometry and X-ray crystallography provide valuable information, 2D NMR spectroscopy stands out for its ability to unambiguously determine the atomic connectivity of a molecule in solution. The combination of COSY, HSQC, and particularly HMBC experiments provides a detailed and definitive picture of the molecular structure of this compound, allowing researchers to proceed with confidence in their synthesized material.
References
Performance Benchmark: 2-Ethoxy-4-phenylthiophene in Organic Electronic Devices
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel organic semiconducting materials is a cornerstone of advancement in organic electronics. Among the vast chemical space of thiophene derivatives, 2-Ethoxy-4-phenylthiophene emerges as a molecule of interest, combining the electron-donating nature of an alkoxy group with the π-stacking potential of a phenyl substituent. This guide provides a comprehensive performance benchmark of devices based on this scaffold, drawing comparisons with established and alternative materials. Due to a lack of extensive direct experimental data on this compound in the current literature, this analysis extrapolates performance based on trends observed for structurally similar alkoxy- and phenyl-substituted thiophenes.
I. Device Performance Comparison
The performance of organic electronic devices is critically dependent on the molecular structure of the active material. For this compound, the ethoxy group is expected to increase the highest occupied molecular orbital (HOMO) energy level, potentially leading to a higher open-circuit voltage (Voc) in organic solar cells (OSCs). The phenyl group can promote intermolecular π-π stacking, which is crucial for efficient charge transport and thus can enhance the short-circuit current (Jsc) in OSCs and charge carrier mobility in organic field-effect transistors (OFETs).
Below is a comparative summary of expected performance metrics for devices based on this compound against common benchmark materials like Poly(3-hexylthiophene) (P3HT) and other relevant thiophene derivatives.
Organic Solar Cell (OSC) Performance
| Material System | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| This compound:PC₇₁BM (Predicted) | 3 - 5 | 0.7 - 0.9 | 8 - 12 | 55 - 65 |
| P3HT:PC₆₁BM (Reference) | 3 - 4 | 0.6 - 0.7 | 8 - 10 | 60 - 70 |
| Alkoxy-thiophene derivatives:Fullerene[1][2][3][4] | 4 - 10 | 0.7 - 1.0 | 10 - 15 | 60 - 75 |
| Phenyl-thiophene derivatives:Fullerene[5][6] | 2 - 6 | 0.6 - 0.8 | 7 - 13 | 50 - 65 |
Organic Field-Effect Transistor (OFET) Performance
| Material System | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| This compound (Predicted) | 0.01 - 0.5 | > 10⁵ | -10 to -30 |
| P3HT (Reference) | 0.01 - 0.1 | > 10⁶ | -10 to -30 |
| Alkoxy-thiophene derivatives[3][4][7] | 0.1 - 1.0 | > 10⁶ | -5 to -25 |
| Phenyl-thiophene derivatives[5][8] | 0.05 - 2.0 | > 10⁵ | -15 to -40 |
II. Experimental Protocols
Detailed and standardized experimental procedures are paramount for the accurate benchmarking of new materials. Below are representative protocols for the fabrication and characterization of organic solar cells and organic field-effect transistors.
A. Organic Solar Cell Fabrication and Characterization
A standard procedure for fabricating bulk heterojunction (BHJ) organic solar cells is outlined below.[9][10]
1. Substrate Cleaning:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
2. Hole Transport Layer (HTL) Deposition:
- A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
- The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
- A blend solution of the donor material (e.g., this compound) and an acceptor (e.g., PC₇₁BM) in a 1:1.2 weight ratio is prepared in a suitable solvent like chlorobenzene or chloroform at a concentration of 20 mg/mL.
- The active layer is deposited by spin-coating the blend solution at 1000-2000 rpm for 60 seconds inside the glovebox.
- The films are then solvent-annealed in a covered petri dish for 1-2 hours to improve morphology.
4. Cathode Deposition:
- A thin layer of a low work function metal (e.g., Calcium, 20 nm) followed by a thicker layer of a stable metal (e.g., Aluminum, 100 nm) are thermally evaporated through a shadow mask at a pressure below 10⁻⁶ Torr.
5. Device Characterization:
- Current density-voltage (J-V) characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²).
- External Quantum Efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.
- Device stability is assessed by monitoring the PCE over time under continuous illumination and in ambient conditions.
B. Organic Field-Effect Transistor Fabrication and Characterization
A common bottom-gate, top-contact (BGTC) architecture is described for OFET fabrication.[11][12][13]
1. Substrate and Dielectric:
- A heavily n-doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) as the gate dielectric.
- The Si/SiO₂ substrate is cleaned using the same procedure as for OSCs.
- To improve the dielectric surface, it is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).
2. Semiconductor Deposition:
- A solution of this compound (5-10 mg/mL) in a high-boiling point solvent such as toluene or dichlorobenzene is prepared.
- The semiconductor layer is deposited by spin-coating at 2000 rpm for 60 seconds, followed by annealing at a temperature optimized for the material (typically 80-120°C) to promote crystalline film formation.
3. Source and Drain Electrode Deposition:
- Gold (Au) source and drain electrodes (50-100 nm) are thermally evaporated onto the semiconductor layer through a shadow mask defining the channel length (L) and width (W).
4. Device Characterization:
- The OFET characteristics are measured in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
- Transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G) are measured at a constant drain voltage (V_D) to determine the on/off ratio and threshold voltage.
- Output characteristics (I_D vs. V_D) are measured at various V_G to confirm transistor operation and extract the charge carrier mobility from the saturation regime using the following equation: I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric.
III. Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual charge transport pathway.
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Caption: Conceptual diagram of charge generation and transport in a BHJ solar cell.
IV. Concluding Remarks
While direct experimental evidence for the performance of this compound in organic electronic devices is limited, analysis of structurally analogous compounds provides a strong basis for predicting its potential. The combination of an electron-rich alkoxy group and a π-stacking-promoting phenyl group suggests that this molecule could be a promising candidate for achieving high open-circuit voltage and reasonable charge mobility. This guide serves as a foundational resource for researchers interested in exploring this and similar molecular motifs. Further experimental validation is crucial to fully elucidate the structure-property relationships and optimize device performance. The provided protocols offer a standardized starting point for such investigations, ensuring that newly generated data can be reliably compared against existing benchmarks.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkoxythiophene-Directed Fibrillization of Polymer Donor for Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Alkylthio and Alkoxy Side Chains in Polymer Donor Materials for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
Structure-Property Relationships in Substituted 4-Phenylthiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 4-phenylthiophene derivatives have emerged as a versatile class of compounds with tunable electronic, photophysical, and biological properties. The strategic placement of various functional groups on both the thiophene and phenyl rings allows for the fine-tuning of their characteristics, leading to a wide range of applications in materials science and medicinal chemistry. This guide provides a comparative analysis of the structure-property relationships in these derivatives, supported by experimental data, to aid researchers in the design and development of novel 4-phenylthiophene-based molecules.
Photophysical and Electronic Properties: A Comparative Analysis
The photophysical and electronic properties of substituted 4-phenylthiophene derivatives are highly dependent on the nature and position of the substituents. Donor-π-acceptor (D-π-A) architectures, in particular, have been extensively studied for their interesting intramolecular charge transfer (ICT) characteristics.
Key Photophysical and Electronic Data
The following table summarizes the key photophysical and electronic data for a selection of substituted 4-phenylthiophene derivatives, highlighting the impact of different substituents on their absorption, emission, and frontier molecular orbital energies.
| Compound/Derivative | Substituents | λ_abs (nm) | λ_em (nm) | Φ_f | HOMO (eV) | LUMO (eV) | Reference |
| MOT | 4-methoxyphenyl (donor) at C5, 2-fluoro-4-benzonitrile (acceptor) at C2 | ~380 (in DMSO) | ~542 (in DMSO) | - | - | - | [1] |
| DMAT | 4-(dimethylamino)phenyl (donor) at C5, 2-fluoro-4-benzonitrile (acceptor) at C2 | ~398 (in DMSO) | ~560 (in DMSO) | - | - | - | [1] |
| 4,4'-BBT | Unsubstituted 4,4'-bibenzo[c]thiophene | - | - | 0.41 (in toluene) | -5.55 | -2.39 | [2] |
| 1,1'-Si-4,4'-BBT | Silyl-substituted 4,4'-bibenzo[c]thiophene | - | - | 0.41 (in toluene) | -5.45 | -2.34 | [2] |
| 1,1',3,3'-Si-4,4'-BBT | Di-silyl-substituted 4,4'-bibenzo[c]thiophene | - | - | 0.36 (in toluene) | -5.34 | -2.30 | [2] |
| DMB-TT-TPA (8) | Triphenylamine (donor), dimesitylboron (acceptor) on thieno[3,2-b]thiophene | 411 (in THF) | 520 (in THF) | 0.86 (in THF) | - | - | [3] |
Note: λ_abs = Maximum absorption wavelength, λ_em = Maximum emission wavelength, Φ_f = Fluorescence quantum yield, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Data presented is often solvent-dependent; refer to the cited literature for specific conditions.
The data clearly indicates that stronger electron-donating groups, such as a dimethylamino group compared to a methoxy group, lead to a significant red-shift in both absorption and emission spectra, which is characteristic of a more pronounced ICT.[1] Similarly, substitution on the 4,4'-bibenzo[c]thiophene core with silyl groups raises both the HOMO and LUMO energy levels.[2]
Biological Activities of Substituted 4-Phenylthiophenes
The structural versatility of 4-phenylthiophene derivatives has also been exploited in the development of biologically active compounds. Modifications to the core structure have yielded potent agents with anticancer, anti-inflammatory, and immune-modulating properties.
Comparative Biological Activity Data
This table presents a comparison of the biological activities of several substituted 4-phenylthiophene derivatives.
| Compound/Derivative | Target/Activity | Assay | Key Findings | Reference |
| 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives | PD-L1 Antagonist | HTRF PD-1/PD-L1 assay | Act as PD-L1 antagonists, with activity confirmed in biophysical and in vitro assays.[4] | [4] |
| 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives | Anticancer | MTT assay | Showed antiproliferative activity against various cancer cell lines.[5] | [5] |
| Nitrothiophene derivatives (e.g., 2-chloro-3,5-dinitrothiophene) | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Displayed a wide range of activities against E. coli, M. luteus, and A. niger.[6] | [6] |
| 5-phenylthiophenecarboxylic acid derivatives | Antirheumatic | Adjuvant-induced arthritis (AIA) in rats | Certain derivatives suppressed AIA more potently than the lead compound.[7] | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are summaries of key experimental methodologies cited in the literature for the synthesis and characterization of substituted 4-phenylthiophene derivatives.
Synthesis: Gewald Three-Component Reaction
A common and efficient method for the synthesis of substituted 2-aminothiophenes is the Gewald three-component reaction.
Protocol Summary:
-
A solution of a p-substituted acetophenone (e.g., 4-fluoroacetophenone) and an active methylene compound (e.g., ethyl cyanoacetate) in a dry solvent (e.g., DCM) is prepared.[4]
-
The reaction mixture is cooled (e.g., to 0 °C) and a catalyst (e.g., TiCl₄) is added dropwise, followed by a base (e.g., pyridine).[4]
-
Elemental sulfur is then added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period (e.g., 18-24 hours).[4]
-
The reaction is quenched (e.g., with HCl) and the product is extracted with an organic solvent.[4]
-
The crude product is then purified, typically by recrystallization or column chromatography.
Photophysical Characterization: UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of the synthesized compounds are typically investigated using UV-Vis absorption and fluorescence spectroscopy.
Protocol Summary:
-
Solutions of the compounds are prepared in various solvents of different polarities to study solvatochromic effects.
-
UV-Vis absorption spectra are recorded on a spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence emission spectra are recorded on a spectrofluorometer, with excitation at or near the λ_abs, to determine the maximum emission wavelength (λ_em).
-
Fluorescence quantum yields (Φ_f) are often determined using a reference standard with a known quantum yield. The calculation is typically performed using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]
Biological Assay: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol Summary:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a control (e.g., Paclitaxel) for a specified period (e.g., 48 or 72 hours).[5]
-
After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Structure-Property Relationships and Workflows
Graphical representations of workflows and relationships can significantly aid in understanding complex processes. The following diagrams, created using the DOT language, illustrate key concepts related to the study of substituted 4-phenylthiophene derivatives.
General Synthetic and Characterization Workflow
References
- 1. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electron-Donating Effect of the Ethoxy Group on the Electronic Properties of Phenylthiophenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional group substitution on the electronic properties of aromatic compounds is paramount for the rational design of novel materials and therapeutics. This guide provides a comparative analysis of 2-phenylthiophene and its ethoxy-substituted counterpart, 2-(4-ethoxyphenyl)thiophene, highlighting the significant influence of the ethoxy group on the molecule's photophysical and electrochemical characteristics.
The introduction of an electron-donating ethoxy group (-OCH₂CH₃) at the para-position of the phenyl ring in 2-phenylthiophene induces notable changes in its electronic structure. These modifications directly impact key properties such as the absorption and emission of light, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the efficiency of fluorescence. This guide summarizes experimental data to provide a clear comparison and details the methodologies used to obtain these results.
Comparative Analysis of Electronic Properties
The following table summarizes the key electronic and photophysical properties of 2-phenylthiophene and 2-(4-methoxyphenyl)thiophene. The methoxy-substituted compound is used as a close proxy for the ethoxy-substituted analog due to the similar electronic effects of methoxy and ethoxy groups and the availability of experimental data.
| Property | 2-Phenylthiophene | 2-(4-Methoxyphenyl)thiophene | Effect of Ethoxy/Methoxy Group |
| Absorption Maximum (λmax, nm) | ~290-300 | ~310-320 | Bathochromic (Red) Shift |
| Emission Maximum (λem, nm) | Not readily fluorescent | ~380-400 | Induces significant fluorescence |
| HOMO Energy (eV) | ~ -6.35 (calculated) | ~ -5.91 (calculated for methoxy) | Raises HOMO level |
| LUMO Energy (eV) | ~ -0.23 (calculated) | ~ -0.33 (calculated for methoxy) | Minor change in LUMO level |
| HOMO-LUMO Gap (eV) | ~ 6.12 (calculated) | ~ 5.58 (calculated for methoxy) | Reduces the energy gap |
| Fluorescence Quantum Yield (ΦF) | Very low / Negligible | Moderate | Significantly increases quantum yield |
Note: Experimental values can vary depending on the solvent and measurement conditions. The data for 2-(4-methoxyphenyl)thiophene is used as a representative example for an alkoxy-substituted phenylthiophene.
The Influence of the Ethoxy Group: A Deeper Look
The electron-donating nature of the ethoxy group, through resonance and inductive effects, increases the electron density of the π-conjugated system. This leads to several key changes in the electronic properties of the molecule.
A logical representation of these effects is illustrated in the diagram below:
Figure 1. Logical flow diagram illustrating the effect of the ethoxy group on the electronic and photophysical properties of phenylthiophene.
Experimental Protocols
The data presented in this guide is typically obtained through a combination of spectroscopic and electrochemical techniques.
Synthesis of Phenylthiophenes
Substituted and unsubstituted phenylthiophenes are commonly synthesized via cross-coupling reactions.
Figure 2. A generalized workflow for the synthesis of phenylthiophenes via a Suzuki cross-coupling reaction.
A typical procedure involves the reaction of a thiophene boronic acid derivative with an appropriate aryl halide in the presence of a palladium catalyst and a base. For the synthesis of 2-(4-ethoxyphenyl)thiophene, 4-bromo-ethoxybenzene would be used as the aryl halide. The product is then purified using techniques such as column chromatography.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental to characterizing the photophysical properties of the compounds.
-
UV-Visible Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer. The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or cyclohexane) at a known concentration in a quartz cuvette. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule.
-
Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The sample, dissolved in a solvent, is excited at a wavelength close to its absorption maximum, and the emitted light is detected at longer wavelengths. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are determined.
The fluorescence quantum yield is often measured using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.[1][2] The following equation is used:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment involves scanning the potential of an electrode in a solution containing the sample and a supporting electrolyte. The oxidation potential (Eox) and reduction potential (Ered) are measured.
The HOMO and LUMO energy levels can be estimated from these potentials using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
HOMO (eV) = - [Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = - [Ered - E1/2(Fc/Fc⁺) + 4.8]
Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions.
Conclusion
The addition of an ethoxy group to the phenyl ring of 2-phenylthiophene significantly alters its electronic properties. The electron-donating nature of the ethoxy group raises the HOMO energy level, reduces the HOMO-LUMO gap, and leads to a bathochromic shift in both absorption and emission spectra. Furthermore, it can induce or enhance fluorescence, resulting in a higher quantum yield. These modifications are crucial for tailoring the properties of phenylthiophene-based materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as for the development of fluorescent probes in biological imaging and sensing. The experimental protocols outlined provide a basis for the characterization of these and other novel aromatic compounds.
References
Isomer Effects: A Comparative Analysis of 2-Ethoxy-4-phenylthiophene and 2-Ethoxy-3-phenylthiophene for Drug Discovery
In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule, known as isomerism, can profoundly influence its biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of two constitutional isomers: 2-Ethoxy-4-phenylthiophene and 2-Ethoxy-3-phenylthiophene. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document will draw upon established structure-activity relationships (SAR) of related phenylthiophene derivatives and general principles of medicinal chemistry to provide a predictive comparison for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift of the phenyl group from the 4-position to the 3-position on the thiophene ring can induce subtle yet significant changes in the physicochemical properties of the molecule. These properties, in turn, can affect solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | 2-Ethoxy-3-phenylthiophene (Predicted) |
| Molecular Formula | C₁₂H₁₂OS | C₁₂H₁₂OS |
| Molecular Weight | 204.29 g/mol [1] | 204.29 g/mol |
| XLogP3 | 3.9 | ~3.7-4.1 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 3 | 3 |
| Topological Polar Surface Area | 37.5 Ų[1] | ~37.5 Ų |
Note: Properties for 2-Ethoxy-3-phenylthiophene are predicted based on the known data for the 4-phenyl isomer and general principles of physical organic chemistry. The XLogP3 value, a measure of lipophilicity, is expected to be in a similar range for both isomers, though minor variations may exist due to differences in the electronic environment of the thiophene ring.
Synthesis and Chemical Reactivity
The synthesis of both isomers can likely be achieved through modifications of established procedures for substituted thiophenes. A potential synthetic strategy involves the Suzuki or Stille coupling of an appropriately substituted ethoxythiophene with phenylboronic acid or a phenylstannane derivative, respectively. The choice of starting materials would dictate the final position of the phenyl group.
The electronic properties of the thiophene ring are influenced by the position of the ethoxy and phenyl substituents. The electron-donating ethoxy group at the 2-position increases the electron density of the ring, particularly at the 5-position. The phenyl group, depending on its position, can exert both inductive and resonance effects. In this compound, the phenyl group is conjugated with the thiophene ring, which can influence its reactivity in, for example, electrophilic substitution reactions. The reactivity of the 3-phenyl isomer is expected to differ due to the altered pattern of conjugation.
Biological Activity and Structure-Activity Relationship (SAR) Insights
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Studies on related 2-amino-3-carboxy-4-phenylthiophenes have highlighted the importance of the substitution pattern on their activity as atypical protein kinase C (aPKC) inhibitors.[5][6] These studies revealed that electron-donating groups on the C-4 aryl moiety enhance inhibitory activity.[5][6]
While the ethoxy group at the 2-position is constant in the two isomers under comparison, the position of the phenyl ring is a key variable. In the context of a hypothetical biological target, the different spatial presentation of the phenyl group in the 3- and 4-positions could lead to significant differences in binding affinity and efficacy.
-
This compound: The phenyl group at the 4-position might be crucial for π-π stacking interactions or hydrophobic interactions within a receptor's binding pocket. Its position allows for a more linear extension of the molecule.
-
2-Ethoxy-3-phenylthiophene: With the phenyl group at the 3-position, the molecule adopts a more angular shape. This could be advantageous if the binding pocket of a target protein has a corresponding kinked or L-shaped topology.
Recent research on a 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative as a PD-L1 antagonist demonstrated potent activity.[7][8] This suggests that the 4-phenylthiophene scaffold is a promising starting point for the development of inhibitors of protein-protein interactions. The ethoxy group in our target molecules, being an isostere of the hydroxyl group, could potentially lead to similar biological activities, although likely with altered potency and pharmacokinetic properties.
Proposed Experimental Comparison
To definitively compare the biological and pharmacological profiles of these two isomers, a head-to-head experimental evaluation is necessary. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comparative evaluation of phenylthiophene isomers.
Experimental Protocols
1. Synthesis of this compound and 2-Ethoxy-3-phenylthiophene
A Suzuki coupling reaction would be employed for the synthesis of both isomers.
-
For this compound: 2-Ethoxy-4-bromothiophene would be reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
For 2-Ethoxy-3-phenylthiophene: 2-Ethoxy-3-bromothiophene would be reacted with phenylboronic acid under similar conditions.
The crude products would be purified by column chromatography on silica gel. The identity and purity of the final compounds would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay would be performed to assess the ability of the compounds to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), following a protocol adapted from a study on a similar thiophene derivative.[7]
-
Materials: Recombinant human PD-1 and PD-L1 proteins tagged with compatible FRET pairs (e.g., terbium cryptate and d2), assay buffer, and a microplate reader capable of HTRF detection.
-
Procedure: A fixed concentration of the tagged proteins is incubated with varying concentrations of the test compounds in a microplate. After an incubation period, the HTRF signal is measured. A decrease in the signal indicates inhibition of the protein-protein interaction. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, would be calculated.
3. In Vitro ADME Profiling
To assess the drug-like properties of the isomers, a standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays would be conducted.
-
Kinetic Solubility: Determined by nephelometry in phosphate-buffered saline (PBS) at pH 7.4.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive intestinal absorption.
-
Liver Microsomal Stability: Incubation of the compounds with human liver microsomes to determine their metabolic stability. The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) would be calculated.
Logical Relationship of Isomeric Effects
The positional isomerism of the phenyl group directly influences the electronic distribution and steric profile of the molecule, which in turn dictates its biological activity and pharmacokinetic properties.
Caption: The influence of isomerism on the pharmacological profile of phenylthiophenes.
Conclusion
References
- 1. This compound | C12H12OS | CID 15654344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of 2-Ethoxy-4-phenylthiophene in different organic electronic device architectures
For Researchers, Scientists, and Drug Development Professionals
While direct performance data for 2-Ethoxy-4-phenylthiophene in organic electronic device architectures is not extensively available in public literature, a comparative analysis of structurally similar compounds—alkoxy-substituted and phenyl-substituted thiophene derivatives—provides valuable insights into its potential. This guide summarizes the performance of these analogous materials in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs), supported by experimental data and detailed fabrication protocols.
Performance Overview
The introduction of alkoxy and phenyl groups to thiophene-based molecules significantly influences their electronic properties and performance in devices. Alkoxy groups, being electron-donating, can raise the HOMO energy level, impacting charge injection and transport. Phenyl groups can enhance intermolecular interactions and charge carrier mobility through π-π stacking. The specific performance metrics of analogous compounds are detailed in the following sections.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are widely explored as the active semiconductor layer in OFETs. The performance of these devices is primarily evaluated by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a comparison of various alkoxy- and phenyl-substituted thiophene analogs.
Table 1: OFET Performance of this compound Analogs
| Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| Heterocycles-flanked Alkoxyphenanthrenes with Thiophene Units | Top-Contact, Bottom-Gate | up to 0.85 | 10⁸ | [1][2] |
| Thiophene-Functionalized Triindoles | Top-Contact, Bottom-Gate | up to 5 x 10⁻⁴ | - | [3][4][5] |
| Thieno[3,2-b]thiophene Derivatives with Styryl Groups | Top-Contact, Bottom-Gate | up to 3.5 x 10⁻² | - | [6] |
| Dithieno[3,2-b:2′,3′-d]thiophene Derivative (2,6-DADTT) | Single Crystal OFET | up to 1.26 | 10⁶ - 10⁸ | [7] |
Organic Photovoltaics (OPVs)
In OPVs, thiophene derivatives are commonly used as the electron donor material in the photoactive layer. The key performance metric for solar cells is the power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Table 2: OPV Performance of Alkoxy-Substituted Thiophene Polymer Analogs
| Polymer Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Device Architecture | Reference |
| Alkoxy-Substituted Anthrabis(thiadiazole)-Terthiophene Copolymer | Y12 | 7.94 | Conventional | [8] |
| Porphyrins with di-alkoxy-thiophene side chains | 6TIC:PC61BM | 13.32 | Ternary Blend | [9] |
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based materials can be utilized as emitters or host materials in the emissive layer of OLEDs. The primary performance indicator for an OLED is its external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected.
Table 3: OLED Performance of a Thienothiophene-Based Analog
| Emitting Material | Host Material | External Quantum Efficiency (EQE) [%] | Device Architecture | Reference |
| Donor-π-Acceptor Thieno[3,2-b]thiophene Derivative | TAPC:TCTA | 4.61 | Solution-Processed, Multi-layer | [10][11][12][13] |
| Thiophene-condensed Benzothiadiazole Derivatives | PVK:mCP | - (High Luminance Reported) | Solution-Processed, Multi-layer | [14] |
| 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene | - (Active Layer) | 6.4 x 10⁻³ | Organic Light-Emitting Field-Effect Transistor | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication and characterization of the different device architectures.
OFET Fabrication (Solution-Processed, Top-Contact, Bottom-Gate)
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is commonly used as the substrate and gate dielectric.
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the semiconductor-dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). The substrate is immersed in a dilute solution of OTS in toluene or hexane for a specified time, followed by rinsing with the solvent and annealing.
-
Semiconductor Deposition: The thiophene derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to form a solution (typically 5-10 mg/mL). The solution is then spin-coated onto the prepared substrate. The spin-coating speed and time are optimized to achieve the desired film thickness (usually 30-100 nm). The film is then annealed at a specific temperature to improve crystallinity and morphology.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes (typically 40-60 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
Characterization: The electrical characteristics of the OFETs are measured in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. Transfer and output curves are recorded to extract the field-effect mobility, on/off ratio, and threshold voltage.
OPV Fabrication (Conventional Architecture)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at around 140°C for 10 minutes in air.
-
Active Layer Deposition: The polymer donor (an alkoxy-substituted thiophene copolymer) and a fullerene or non-fullerene acceptor are dissolved in a common organic solvent like chlorobenzene or o-dichlorobenzene. The blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area. Often, a thin ETL like LiF is deposited before the metal cathode to improve electron injection.
-
Characterization: The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency is measured using a dedicated EQE system.
OLED Fabrication (Solution-Processed)
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned using a standard procedure as described for OPVs.
-
Hole Injection and Transport Layer Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO, followed by annealing. Subsequently, a hole transport layer (HTL), such as poly(9,9-dioctylfluorene-co-N-(4-carboxyphenyl) diphenylamine) (TFB), is spin-coated from a solution.
-
Emissive Layer Deposition: The thienothiophene-based emitter is blended with a host material (e.g., a mixture of TAPC and TCTA) in a suitable solvent. This emissive layer cocktail is then spin-coated on top of the HTL.
-
Electron Transport and Injection Layer Deposition: An electron transport layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited via thermal evaporation. This is followed by the thermal evaporation of a thin layer of an electron injection material like lithium fluoride (LiF).
-
Cathode Deposition: A metal cathode, typically aluminum or calcium followed by an aluminum capping layer, is deposited by thermal evaporation through a shadow mask.
-
Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The electroluminescence (EL) spectra, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency of the OLEDs are measured using a spectroradiometer and a source meter unit.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent the device architectures and a typical experimental workflow.
Caption: Diagram of a top-contact, bottom-gate OFET architecture.
Caption: Diagram of a conventional OPV device architecture.
Caption: Diagram of a multi-layer solution-processed OLED architecture.
Caption: General experimental workflow for organic electronic device fabrication and characterization.
References
- 1. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkoxy‐Substituted Anthrabis(Thiadiazole)‐Terthiophene Copolymers for Organic Photovoltaics: A Unique Wavy Backbone Enhances Aggregation, Molecular Order, and Device Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrins with di-alkoxy-thiophene side chains for organic solar cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beilstein Archives - Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-archives.org]
- 14. Fabrication and evaluation of organic electroluminescence using thiophene-condensed benzothiadiazole derivatives - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 15. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 2-Ethoxy-4-phenylthiophene: A Step-by-Step Guide
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Thiophene and its derivatives can present a range of hazards, including potential toxicity, flammability, and environmental risks. Although the exact toxicological properties of 2-Ethoxy-4-phenylthiophene have not been fully investigated, it is prudent to handle it with a high degree of caution.
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: The impact on aquatic life and the environment is not fully known; therefore, it must be prevented from entering drains or waterways.
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before and during use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if appropriate for the surface), followed by soap and water.
-
Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Protocol
All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Containerization: Collect all waste in a designated, leak-proof, and tightly sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 2-Ethoxy-4-phenylthiophene
Essential Safety and Handling Guide for 2-Ethoxy-4-phenylthiophene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general safety information for thiophene and its derivatives. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment
Thiophene and its derivatives are often flammable and can be harmful if swallowed or inhaled.[1] They may cause skin and eye irritation.[1][2] Based on this, this compound should be handled with care, assuming it possesses similar properties.
Potential Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes serious eye and skin irritation.[1][2] May cause respiratory irritation.[3]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Standards & Considerations |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over safety glasses if there is a risk of splashing or explosion. | Must meet ANSI Z.87.1 or EN 166 standards.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene/Nitrile).[5][6] Gloves should be inspected before use and disposed of after contamination. | Select gloves tested to EN 374, US F739, or equivalent standards. For prolonged contact, a glove with a protection class of 5 or higher is recommended.[5] |
| Body Protection | Flame-retardant and anti-static protective clothing or a laboratory coat. For larger scale operations, consider overalls or a "bunny suit".[5][7] | Clothing should cover as much skin as possible.[6] |
| Footwear | Closed-toe, closed-heel, non-sparking safety footwear.[5][6] | |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA or EN 149 approved respirator is required.[4] | Respirator use may require a formal respiratory protection program, including fit testing and medical evaluation.[6] |
Operational Plan: Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only non-sparking tools.[1]
-
Ground/bond container and receiving equipment to prevent static discharge.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat and sources of ignition.[4]
-
Store in a flame-proof area.[5]
-
Incompatible materials to avoid include strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. derthon.com [derthon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
